BI-0474
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C30H37N9O2S |
|---|---|
分子量 |
587.7 g/mol |
IUPAC名 |
(4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C30H37N9O2S/c1-5-25(40)38-12-10-37(11-13-38)20-15-22(33-24(16-20)39-14-9-36(4)18-19(39)2)28-34-29(41-35-28)30(3)8-6-7-23-26(30)21(17-31)27(32)42-23/h5,15-16,19H,1,6-14,18,32H2,2-4H3/t19-,30-/m0/s1 |
InChIキー |
CKAMBYUZKWQCKJ-ADSBAMQRSA-N |
異性体SMILES |
C[C@H]1CN(CCN1C2=CC(=CC(=N2)C3=NOC(=N3)[C@]4(CCCC5=C4C(=C(S5)N)C#N)C)N6CCN(CC6)C(=O)C=C)C |
正規SMILES |
CC1CN(CCN1C2=CC(=CC(=N2)C3=NOC(=N3)C4(CCCC5=C4C(=C(S5)N)C#N)C)N6CCN(CC6)C(=O)C=C)C |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of BI-0474: A Covalent Inhibitor of KRAS G12C
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BI-0474 is a potent and selective irreversible covalent inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in various cancers. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, binding kinetics, and its impact on downstream cellular signaling pathways. Quantitative biochemical and cellular activity data are presented, along with insights into its in vivo efficacy. Methodologies for key experiments are outlined to facilitate reproducibility and further investigation.
Introduction to KRAS and the G12C Mutation
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] In its normal state, KRAS cycles between an active GTP-bound state and an inactive GDP-bound state.[3] This process is tightly regulated by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS), and GTPase-activating proteins (GAPs).[1] Activating mutations in the KRAS gene are among the most frequent oncogenic events in human cancers.[1]
The glycine-to-cysteine mutation at codon 12 (G12C) is a common oncogenic alteration that impairs the intrinsic GTP hydrolysis activity of KRAS, leading to a constitutively active state.[2][3] This results in the persistent activation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which drives uncontrolled cell proliferation and tumor growth.[1][4] The cysteine residue introduced by the G12C mutation provides a unique therapeutic window for the development of covalent inhibitors.[1]
This compound: A Structure-Guided Approach to KRAS G12C Inhibition
This compound was discovered by Boehringer Ingelheim in collaboration with the Fesik lab at Vanderbilt University through a structure-based design approach.[1] The development process began with an NMR-based fragment screen to identify small molecules that bind reversibly to the Switch II pocket of KRAS.[1][2] This initial reversible binding was then optimized, and a Michael acceptor-containing "warhead" was introduced to enable covalent modification of the cysteine residue at position 12 of the KRAS G12C mutant.[2][5] This dual mechanism of reversible binding followed by irreversible covalent bonding contributes to the high potency and selectivity of this compound.[6]
Mechanism of Action
This compound acts as an irreversible, covalent inhibitor of KRAS G12C.[1][7] Its mechanism of action can be dissected into the following key steps:
-
Non-covalent Binding: this compound initially binds non-covalently to the Switch II pocket of GDP-bound KRAS G12C.[5][8] This pocket is accessible in the inactive state of the protein.
-
Covalent Bond Formation: Following initial binding, the electrophilic warhead of this compound forms an irreversible covalent bond with the thiol group of the Cys12 residue.[2] This covalent modification locks KRAS G12C in an inactive conformation.[3]
-
Inhibition of Nucleotide Exchange: By trapping KRAS G12C in the GDP-bound state, this compound prevents the interaction with GEFs like SOS1, thereby inhibiting the exchange of GDP for GTP.[3][9]
-
Suppression of Downstream Signaling: The inability of KRAS G12C to switch to its active GTP-bound state leads to the suppression of downstream signaling pathways, including the MAPK pathway, as evidenced by a reduction in the phosphorylation of ERK (pERK).[1]
This targeted inhibition of the mutant KRAS protein leads to the induction of apoptosis and a potent anti-proliferative effect in KRAS G12C-mutant cancer cells.[1][10]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.
Table 1: Biochemical Activity of this compound
| Assay | Target | IC50 (nM) | Notes |
| KRAS G12C::SOS1 AlphaScreen | Human KRAS G12C | 7.0 | Measures the inhibition of the protein-protein interaction between KRAS G12C and SOS1.[7][9][10] |
| KRAS G12D::SOS1 AlphaScreen | Human KRAS G12D | 4,200 | Demonstrates high selectivity for the G12C mutant over the G12D mutant.[1][7] |
Table 2: Cellular Activity of this compound
| Cell Line | KRAS Mutation | EC50 (nM) | Notes |
| NCI-H358 | G12C | 26 | A non-small cell lung cancer cell line. Demonstrates potent anti-proliferative activity.[1][7][10] |
| GP2D | G12D | 4,500 | A cell line with the KRAS G12D mutation. Shows significantly lower activity, highlighting selectivity.[1][7] |
Table 3: In Vivo Efficacy of this compound in NCI-H358 Xenograft Model
| Dose (mg/kg, i.p.) | Tumor Growth Inhibition (TGI) | Notes |
| 40 | 68% | Daily intraperitoneal administration. Showed significant anti-tumor efficacy.[1][5] |
| 80 | 98% | Daily intraperitoneal administration. Demonstrated a dose-dependent increase in tumor growth inhibition, though some body weight loss was observed at both doses.[5] |
Experimental Protocols
Detailed experimental protocols for the key assays are referenced in the primary literature. Below is a summary of the methodologies.
KRAS::SOS1 AlphaScreen Assay
This assay is designed to measure the protein-protein interaction between KRAS and SOS1 and the ability of an inhibitor to disrupt this interaction.
-
Principle: An AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based assay that measures the interaction of two molecules. Donor and acceptor beads are coated with streptavidin and an antibody, respectively. Biotinylated KRAS binds to the donor beads, and tagged SOS1 binds to the acceptor beads. When KRAS and SOS1 interact, the beads are brought into close proximity, and upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. An inhibitor that disrupts the KRAS-SOS1 interaction will prevent this signal.
-
General Protocol Outline:
-
Recombinant biotinylated KRAS (G12C or G12D) and GST-tagged SOS1 are incubated together in an assay buffer.
-
Serial dilutions of this compound or a control compound are added to the protein mixture.
-
Streptavidin-coated donor beads and anti-GST acceptor beads are added.
-
The mixture is incubated to allow for binding and interaction.
-
The plate is read on an AlphaScreen-capable plate reader to measure the luminescent signal.
-
IC50 values are calculated from the dose-response curves.
-
-
Reference for Detailed Protocol: The specific details of the experimental procedure can be found in the supplementary information of the primary publication.[7]
Cell Proliferation Assay (NCI-H358 and GP2D)
This assay measures the effect of this compound on the proliferation of cancer cell lines with different KRAS mutations.
-
Principle: The assay quantifies the number of viable cells after a defined period of treatment with the compound. This is often done using reagents that are converted into a fluorescent or colored product by metabolically active cells.
-
General Protocol Outline:
-
NCI-H358 (KRAS G12C) or GP2D (KRAS G12D) cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 3 days).[10]
-
A viability reagent (e.g., CellTiter-Glo® or resazurin) is added to the wells.
-
The luminescence or fluorescence is measured using a plate reader.
-
EC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
-
-
Reference for Detailed Protocol: The specific details of the experimental procedure can be found in the primary publication.[7]
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells (NCI-H358) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
General Protocol Outline:
-
NCI-H358 cells are subcutaneously injected into nude mice.[10]
-
When tumors reach a specified size, the mice are randomized into treatment and vehicle control groups.
-
This compound is administered intraperitoneally (i.p.) at various doses (e.g., 40 mg/kg) on a defined schedule.[10]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., pERK levels).[1]
-
Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
-
Reference for Detailed Protocol: The specific details of the experimental procedure can be found in the primary publication.[1]
Visualizing the Mechanism and Workflow
Signaling Pathway of KRAS G12C Inhibition by this compound
Caption: Signaling pathway of KRAS G12C and its inhibition by this compound.
Experimental Workflow for this compound Evaluation
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. tandfonline.com [tandfonline.com]
- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Vanderbilt-discovered cancer killing compound is now available through Boehringer Ingelheim open science portal opnMe | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 7. opnme.com [opnme.com]
- 8. Frontiers | Mediating kinase activity in Ras-mutant cancer: potential for an individualised approach? [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
BI-0474: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and preclinical development of BI-0474, a potent and selective irreversible covalent inhibitor of KRAS G12C. This compound serves as a significant tool compound and a foundational element in the development of next-generation KRAS inhibitors. While it did not proceed to clinical trials due to a lack of oral bioavailability, the insights gained from its development have been instrumental in advancing the field.[1][2] An orally bioavailable analogue from the same series, BI 1823911, has since entered clinical development.[1][2]
Core Discovery and Mechanism of Action
This compound was discovered through a collaborative effort between Boehringer Ingelheim and the Fesik lab at Vanderbilt University.[3] The discovery process utilized an innovative NMR-based fragment screening approach.[3][4] This method focused on identifying small molecules that could reversibly bind to the switch II pocket of the KRAS protein.[4][5] Through structure-based design and optimization of a fragment hit, a potent non-covalent binder was developed.[3][6] Subsequently, a covalent "warhead" (an acrylamide group) was attached to this scaffold, leading to the creation of this compound, an irreversible covalent inhibitor.[4][7]
This compound specifically targets the cysteine residue of the G12C mutant KRAS protein.[5] This mutation is a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[5] By forming a covalent bond, this compound locks the KRAS G12C protein in an inactive, GDP-bound state. This prevents its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAF-MEK-ERK (MAPK) pathway.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical activity, cellular potency, and pharmacokinetic properties.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line / Assay Conditions |
| KRAS G12C::SOS1 PPI IC50 | 7.0 nM | Biochemical AlphaScreen assay measuring the protein-protein interaction between GDP-KRAS and SOS1.[8][9] |
| KRAS G12D::SOS1 PPI IC50 | 4,200 nM | Biochemical AlphaScreen assay, demonstrating selectivity for the G12C mutant.[3] |
| NCI-H358 Proliferation EC50 | 26 nM | Cell-based assay measuring the anti-proliferative effect on the KRAS G12C mutant human NSCLC cell line.[3][6] |
| GP2D Proliferation EC50 | 4,500 nM | Cell-based assay on a KRAS G12D mutant cell line, further confirming selectivity.[3] |
Table 2: In Vitro Pharmacokinetic and Physicochemical Properties of this compound
| Parameter | Value |
| logD @ pH 7.4 | 3.2 |
| Aqueous Solubility @ pH 7 | 99 µg/mL |
| Caco-2 Permeability (A-B) @ pH 7.4 | 0.8 x 10⁻⁶ cm/s |
| Caco-2 Efflux Ratio | 45 |
| MDCK Permeability (A-B) @ 1µM | 0.4 x 10⁻⁶ cm/s |
| MDCK Efflux Ratio | 72 |
| Plasma Protein Binding (Human) | 96.7% |
| Plasma Protein Binding (Mouse) | >98% |
| Plasma Protein Binding (Rat) | 98.3% |
| CYP3A4 IC50 | 15 µM |
| CYP2D6 IC50 | 21 µM |
Table 3: In Vivo Efficacy of this compound in NCI-H358 Xenograft Model
| Dosing Regimen | Tumor Growth Inhibition (TGI) |
| 40 mg/kg, i.p., once weekly | 68% |
| 40 mg/kg, i.p., twice weekly on consecutive days | 98% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are provided below.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A key step is the formation of a substituted nitrile, which is then converted to an amidoxime by reaction with hydroxylamine. This intermediate is coupled with an enantiopure acid, followed by ring closure to form the oxadiazole core. Finally, deprotection and amidation with acryloyl chloride yield the final product, this compound.[8]
KRAS G12C::SOS1 Protein-Protein Interaction (PPI) AlphaScreen Assay
This biochemical assay is designed to measure the inhibitory activity of compounds on the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1. The assay utilizes AlphaScreen technology, a bead-based immunoassay. Biotinylated KRAS G12C bound to GDP is incubated with a GST-tagged SOS1 catalytic domain in the presence of the test compound. Streptavidin-coated donor beads and anti-GST-coated acceptor beads are then added. In the absence of an inhibitor, the interaction between KRAS and SOS1 brings the beads into proximity, generating a chemiluminescent signal upon laser excitation. The IC50 value is determined by measuring the concentration-dependent decrease in this signal.
Cell Proliferation Assay (NCI-H358)
The anti-proliferative activity of this compound was assessed using the NCI-H358 human non-small cell lung cancer cell line, which harbors the KRAS G12C mutation.
-
Cell Culture: NCI-H358 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: The cells are incubated for 72 hours.
-
Viability Assessment: Cell viability is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The luminescent signal is read on a plate reader, and the data is normalized to the vehicle control. The EC50 value is calculated by fitting the data to a four-parameter logistic curve.
NCI-H358 Xenograft Model
In vivo efficacy of this compound was evaluated in a subcutaneous xenograft model using NCI-H358 cells.
-
Animal Model: Female athymic nude mice are used for this study.
-
Cell Implantation: A suspension of NCI-H358 cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) injection at the specified dose and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the change in tumor volume in the treated groups to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for biomarker analysis, such as measuring the levels of pERK to assess the inhibition of the MAPK pathway.
Mandatory Visualizations
The following diagrams illustrate key aspects of this compound's mechanism and development.
Caption: KRAS G12C Signaling Pathway and Mechanism of Action of this compound.
Caption: Discovery and Preclinical Development Workflow of this compound.
References
- 1. opnme.com [opnme.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. opnme.com [opnme.com]
- 4. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vanderbilt-discovered cancer killing compound is now available through Boehringer Ingelheim open science portal opnMe | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting ST8SIA6-AS1 counteracts KRASG12C inhibitor resistance through abolishing the reciprocal activation of PLK1/c-Myc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
BI-0474: A Technical Guide to Target Selectivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-0474 is a potent, irreversible covalent inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in various cancers.[1][2] Developed through a fragment-based screening approach, this compound demonstrates high cellular activity and in vivo efficacy in preclinical models.[1] This technical guide provides a comprehensive overview of the target selectivity and off-target profile of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Target Selectivity and Potency
This compound was designed to specifically target the cysteine residue at position 12 of the KRAS G12C mutant, locking the protein in an inactive, GDP-bound state.[3] This covalent interaction prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, that are crucial for cell growth and survival.[1][4]
On-Target Potency
The potency of this compound against its primary target, KRAS G12C, has been quantified through various biochemical and cellular assays. A key measure of its efficacy is the half-maximal inhibitory concentration (IC50) in a protein-protein interaction assay, which demonstrates its ability to disrupt the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1.[5][6]
| Assay | Parameter | Value | Reference |
| GDP-KRAS G12C::SOS1 Protein-Protein Interaction | IC50 | 7.0 nM | [5][6] |
| NCI-H358 Cell Proliferation (KRAS G12C) | EC50 | 26 nM | [7] |
Selectivity Profile
A critical aspect of a targeted inhibitor is its selectivity for the intended target over other related proteins. This compound exhibits significant selectivity for KRAS G12C over the KRAS G12D mutant, as demonstrated in both biochemical and cellular proliferation assays.[1][7]
| Assay | Target | Parameter | Value | Reference |
| KRAS::SOS1 AlphaScreen | KRAS G12C | IC50 | 4.2 nM | [1][7] |
| KRAS G12D | IC50 | 18,000 nM | [1][7] | |
| Cell Proliferation | NCI-H358 (KRAS G12C) | EC50 | 26 nM | [1][7] |
| GP2D (KRAS G12D) | EC50 | 4,500 nM | [1][7] |
Off-Target Effects
To assess the broader selectivity of this compound, it was screened against a panel of 44 targets in the SafetyScreen44™ panel at a high concentration of 10 µM. This screen identified a limited number of off-target interactions, providing insight into potential secondary pharmacology.
SafetyScreen44™ Panel Results
At a concentration of 10 µM, this compound showed interaction with 9 out of the 44 targets in the panel. The identified off-targets include a range of receptors and enzymes.
| Off-Target Hit |
| M3/H |
| ALPHA1AH |
| COX-2 |
| Ca+ |
| MU/H |
| M2/H |
| COX-1 |
| DATRANS |
| 5HT2B |
Note: The quantitative binding affinities or inhibitory concentrations for these off-targets are not publicly available.
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical KRAS signaling pathway and the mechanism of inhibition by this compound.
Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow: Mass Spectrometry-Based Target Occupancy
Mass spectrometry (MS) is employed to directly quantify the extent of covalent modification of KRAS G12C by this compound in preclinical models.
Caption: Workflow for MS-based target occupancy measurement.
Experimental Protocols
The following sections provide representative, detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices for the characterization of covalent KRAS G12C inhibitors.
KRAS G12C::SOS1 Protein-Protein Interaction AlphaScreen Assay
This assay quantifies the ability of this compound to inhibit the interaction between KRAS G12C and SOS1.
-
Reagents and Materials:
-
His-tagged KRAS G12C (GDP-loaded)
-
GST-tagged SOS1
-
AlphaLISA® Glutathione Acceptor beads
-
AlphaScreen® Nickel Chelate Donor beads
-
GTPγS
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20, 0.1% BSA)
-
384-well white microplates
-
-
Procedure:
-
Prepare a solution of His-KRAS G12C and GST-SOS1 in assay buffer.
-
Add GTPγS to initiate nucleotide exchange and subsequent KRAS-SOS1 interaction.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the KRAS G12C/SOS1/GTPγS mixture to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add a mixture of AlphaLISA® Glutathione Acceptor beads and AlphaScreen® Nickel Chelate Donor beads in the dark.
-
Incubate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
-
NCI-H358 Cell Proliferation Assay
This assay measures the effect of this compound on the growth of KRAS G12C-mutant cancer cells.
-
Reagents and Materials:
-
NCI-H358 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
-
-
Procedure:
-
Seed NCI-H358 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate EC50 values from the resulting dose-response curves.
-
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to confirm the engagement of this compound with KRAS G12C in intact cells.
-
Reagents and Materials:
-
NCI-H358 cells
-
Complete growth medium
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blot or ELISA reagents for KRAS detection
-
-
Procedure:
-
Culture NCI-H358 cells to approximately 80% confluency.
-
Treat the cells with the desired concentration of this compound or DMSO for a specified time (e.g., 2 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.
-
Lyse the cells by repeated freeze-thaw cycles.
-
Centrifuge at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble KRAS G12C in each sample by Western blot or ELISA.
-
Plot the percentage of soluble KRAS G12C against temperature to generate melting curves and determine the thermal shift.
-
Mass Spectrometry-Based Target Occupancy
This method provides a direct measurement of the covalent modification of KRAS G12C by this compound in vivo.
-
Reagents and Materials:
-
Tumor tissue from xenograft models treated with this compound or vehicle.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Dithiothreitol (DTT) and iodoacetamide (IAA).
-
Trypsin.
-
LC-MS/MS system.
-
-
Procedure:
-
Excise and homogenize tumor tissue in lysis buffer.
-
Quantify the protein concentration.
-
Reduce and alkylate the protein lysate with DTT and IAA, respectively.
-
Perform in-solution digestion of the proteins with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify and quantify the peak areas of the tryptic peptide containing cysteine 12 in both its unmodified (IAA-adducted) and this compound-modified forms.
-
Calculate the percent target occupancy as: (Area of modified peptide) / (Area of modified peptide + Area of unmodified peptide) * 100.
-
Conclusion
This compound is a highly potent and selective covalent inhibitor of KRAS G12C. The data presented in this guide demonstrate its strong on-target activity and provide a preliminary assessment of its off-target profile. The detailed experimental protocols offer a framework for the further investigation and characterization of this and similar molecules in drug discovery and development programs. Understanding the nuances of target selectivity and potential off-target effects is paramount for the successful clinical translation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Internally Controlled Quantitative Target Occupancy Assay for Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. benchchem.com [benchchem.com]
The Structural Basis of BI-0474 Binding to KRAS G12C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and biochemical basis of BI-0474's interaction with the KRAS G12C oncoprotein. This compound is a potent, irreversible covalent inhibitor that locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[1][2] This document details the binding kinetics, structural interactions, and the experimental methodologies employed in its characterization.
Quantitative Binding and Activity Data
This compound demonstrates high potency and selectivity for KRAS G12C. The following tables summarize key quantitative parameters for its interaction with the KRAS G12C protein and its activity in cellular models.
| Parameter | Value | Assay Type | Target/Cell Line |
| IC_50_ | 7.0 nM | KRAS G12C::SOS1 Protein-Protein Interaction | Biochemical |
| EC_50_ | 26 nM | Anti-proliferative Activity | NCI-H358 (KRAS G12C mutant) |
| IC_50_ | 4,200 nM | KRAS G12D::SOS1 Protein-Protein Interaction | Biochemical |
| EC_50_ | 4,500 nM | Anti-proliferative Activity | GP2D (KRAS G12D mutant) |
Table 1: Biochemical and Cellular Activity of this compound.[3]
| Parameter | Value |
| Molecular Weight | 587.8 g/mol |
| logD @ pH 7.4 | 3.2 |
| Aqueous Solubility @ pH 7.0 | 99 µg/mL |
| Caco-2 Permeability (A-B) @ pH 7.4 | 0.8 x 10^-6^ cm/s |
| Caco-2 Efflux Ratio | 45 |
Table 2: Physicochemical Properties of this compound.
Structural Insights into the this compound:KRAS G12C Complex
The crystal structure of this compound in complex with KRAS G12C (PDB ID: 8AFB) reveals the inhibitor covalently bound to the mutant cysteine (Cys12) residue.[1] this compound occupies the switch-II pocket (S-IIP), an allosteric binding site, thereby locking the protein in its inactive GDP-bound conformation.
The binding of this compound is characterized by a number of key interactions:
-
Covalent Bond: The acrylamide warhead of this compound forms an irreversible covalent bond with the thiol group of Cys12.
-
Hydrogen Bonds: The molecule forms hydrogen bonds with backbone atoms of residues within the S-IIP.
-
Hydrophobic Interactions: The aromatic rings of this compound engage in hydrophobic interactions with surrounding residues, contributing to its binding affinity.
The conformation of the switch-II loop is stabilized in an inactive state, preventing its interaction with downstream effector proteins such as RAF kinases.
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway and Point of Intervention
The following diagram illustrates the canonical KRAS signaling pathway and the mechanism of action for this compound.
Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for Characterization of KRAS G12C Inhibitors
The following diagram outlines a typical workflow for the discovery and characterization of covalent KRAS G12C inhibitors like this compound.
Caption: A generalized experimental workflow for the development of KRAS G12C inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of covalent inhibitors. Below are representative protocols for key experiments cited in the evaluation of this compound.
Protein Expression and Purification of KRAS G12C for Crystallography
-
Expression: Human KRAS (residues 1-169) with the G12C mutation is cloned into a suitable expression vector (e.g., pET) with an N-terminal His-tag and expressed in E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD
600of 0.6-0.8, and protein expression is induced with 0.5 mM IPTG overnight at 18°C. -
Lysis: Cell pellets are resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5 mM MgCl
2, 1 mM DTT, and protease inhibitors) and lysed by sonication. -
Purification: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).
-
Tag Cleavage and Further Purification: The His-tag is cleaved by incubation with TEV protease overnight. The protein is further purified by size-exclusion chromatography on a Superdex 75 column equilibrated with a buffer containing 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl
2, and 1 mM TCEP. -
Nucleotide Loading: The purified protein is loaded with GDP by incubation with a 10-fold molar excess of GDP and alkaline phosphatase.
KRAS G12C::SOS1 Protein-Protein Interaction (PPI) AlphaScreen Assay
-
Reagents: His-tagged KRAS G12C (GDP-loaded), GST-tagged SOS1, Nickel Chelate Donor beads, and Glutathione Acceptor beads.
-
Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl
2, 0.1% BSA, and 0.05% Tween-20. -
Procedure:
-
This compound is serially diluted in DMSO and then in assay buffer.
-
In a 384-well plate, His-tagged KRAS G12C and GST-tagged SOS1 are incubated with the compound dilutions for 60 minutes at room temperature.
-
A mixture of Nickel Chelate Donor beads and Glutathione Acceptor beads is added, and the plate is incubated for another 60 minutes in the dark.
-
The AlphaScreen signal is read on an EnVision plate reader.
-
-
Data Analysis: The IC_50_ values are calculated from the dose-response curves using a four-parameter logistic fit.
NCI-H358 Cell Proliferation Assay
-
Cell Culture: NCI-H358 cells (human lung carcinoma, KRAS G12C mutant) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 2,000 cells/well and allowed to adhere overnight.
-
This compound is serially diluted in DMSO and then in culture medium. The final DMSO concentration should be ≤ 0.1%.
-
The cells are treated with the compound dilutions for 72 hours.
-
Cell viability is assessed using a CellTiter-Glo Luminescent Cell Viability Assay.
-
-
Data Analysis: The EC_50_ values are determined by fitting the dose-response data to a sigmoidal curve.
NCI-H358 Xenograft Model in Mice
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 5 x 10^6^ NCI-H358 cells in a 1:1 mixture of PBS and Matrigel are subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reach a volume of 100-200 mm^3^, mice are randomized into treatment and vehicle control groups. This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at the desired dose and schedule.
-
Efficacy Evaluation: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (length x width^2^) / 2.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested for biomarker analysis, such as measuring the levels of phosphorylated ERK (pERK) by Western blot or immunohistochemistry to confirm target engagement.
This guide provides a comprehensive overview of the structural and functional aspects of this compound's interaction with KRAS G12C, intended to support further research and development in this critical area of oncology.
References
In Vitro Characterization of BI-0474: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the in vitro characterization of BI-0474, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The information herein is intended to guide researchers in understanding the biochemical and cellular activity of this compound and to provide detailed methodologies for its evaluation.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver of numerous human cancers. The glycine-to-cysteine mutation at codon 12 (G12C) results in a constitutively active KRAS protein, leading to aberrant downstream signaling and uncontrolled cell proliferation. This compound is an irreversible covalent inhibitor that specifically targets the mutant cysteine in KRAS G12C, forming a stable bond that locks the protein in an inactive state.[1] This guide details the in vitro assays used to define the potency, selectivity, and mechanism of action of this compound.
Quantitative Data Summary
The in vitro activity of this compound has been quantified through various biochemical and cellular assays. The key parameters are summarized in the tables below for easy reference and comparison.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | Metric | Value (nM) |
| KRAS G12C::SOS1 Protein-Protein Interaction Assay | KRAS G12C | IC50 | 7.0 |
| KRAS G12D::SOS1 Protein-Protein Interaction Assay | KRAS G12D | IC50 | 4,200 |
IC50: The half-maximal inhibitory concentration.
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Target Mutation | Metric | Value (nM) |
| Anti-Proliferation Assay | NCI-H358 | KRAS G12C | EC50 | 26 |
| Anti-Proliferation Assay | GP2D | KRAS G12D | EC50 | 4,500 |
EC50: The half-maximal effective concentration.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the KRAS signaling pathway, a critical cascade involved in cell growth and survival.[2] In its active, GTP-bound state, KRAS recruits and activates downstream effector proteins, most notably RAF, which in turn activates MEK and ERK.[2] This signaling cascade, known as the MAPK/ERK pathway, ultimately leads to the transcription of genes involved in cell proliferation.
The G12C mutation in KRAS impairs its ability to hydrolyze GTP, leading to an accumulation of the active, GTP-bound form and constitutive activation of downstream signaling.[2] this compound is designed to covalently bind to the mutant cysteine at position 12, thereby locking KRAS G12C in an inactive conformation and preventing its interaction with downstream effectors like RAF. This effectively shuts down the aberrant signaling cascade.
KRAS G12C Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below. These protocols are based on established methods for evaluating KRAS G12C inhibitors.
Biochemical Assay: KRAS G12C::SOS1 Protein-Protein Interaction (AlphaScreen)
This assay quantifies the ability of this compound to inhibit the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1.
Materials:
-
Recombinant His-tagged KRAS G12C protein (GDP-loaded)
-
Recombinant GST-tagged SOS1 protein
-
GTP
-
AlphaLISA anti-6xHis Acceptor beads
-
AlphaLISA Glutathione Donor beads
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well microplates
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Protein Addition: Add His-tagged KRAS G12C and GST-tagged SOS1 to each well.
-
Initiation of Exchange: Add GTP to all wells to initiate the nucleotide exchange and subsequent interaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Bead Addition: Add a mixture of AlphaLISA anti-6xHis Acceptor beads and Glutathione Donor beads to each well.
-
Final Incubation: Incubate the plate for a further period (e.g., 60 minutes) at room temperature in the dark.
-
Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
References
BI-0474: A Technical Guide to a Covalent KRAS G12C Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BI-0474, a potent and selective covalent inhibitor of the KRAS G12C mutation, a significant driver in various cancers. This document compiles available data on its mechanism of action, biochemical and cellular activity, in vivo efficacy, and the underlying signaling pathways. Detailed experimental methodologies are provided for key assays, and visual diagrams are included to illustrate complex biological processes and experimental workflows.
Core Concepts and Mechanism of Action
This compound is an irreversible, covalent inhibitor specifically designed to target the KRAS G12C mutant protein.[1][2][3] The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3][4]
The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the GTP hydrolysis activity of KRAS, locking the protein in a constitutively active, GTP-bound state.[2] This leads to aberrant activation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes tumor cell proliferation and survival.[1][5]
This compound was developed through a structure-based design approach, optimizing the non-covalent binding of a fragment hit identified via an NMR-based screen.[1] It selectively binds to the switch-II pocket of the inactive, GDP-bound form of KRAS G12C.[6] The molecule then forms an irreversible covalent bond with the mutant cysteine residue, trapping the oncoprotein in its inactive state and preventing its interaction with downstream effectors.[3][6] This targeted action blocks the oncogenic signaling cascade.[5] The scaffold of this compound was later utilized in the development of a pan-KRAS inhibitor, BI-2865.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency, cellular activity, and physicochemical properties.
| Parameter | Value | Assay/System | Reference |
| IC50 | 7.0 nM | GDP-KRAS::SOS1 Protein-Protein Interaction | [4][7][8] |
| IC50 (KRAS G12D) | 4,200 nM | KRAS G12D::SOS1 AlphaScreen | [1] |
| EC50 | 26 nM | NCI-H358 Cell Proliferation | [1][8] |
| EC50 (KRAS G12D) | 4,500 nM | GP2D Cell Proliferation | [1] |
| Tumor Growth Inhibition (TGI) | 68% | 40 mg/kg ip, once weekly (q7d) | [1][9] |
| Tumor Growth Inhibition (TGI) | 98% | 40 mg/kg ip, twice weekly (qdx2) | [1][9] |
Table 1: Biochemical and Cellular Activity of this compound
| Property | Value | Reference |
| logD @ pH 7.4 | 3.2 | [1] |
| Aqueous Solubility @ pH 7 | 99 µg/mL | [1] |
| Caco-2 Permeability (A to B) | 0.8 x 10⁻⁶ cm/s | [1] |
| Caco-2 Efflux Ratio | 45 | [1] |
| MDCK Permeability (Papp A to B) | 0.4 x 10⁻⁶ cm/s | [1] |
| MDCK Efflux Ratio | 72 | [1] |
| Plasma Protein Binding (Human) | 96.7% | [1] |
| Plasma Protein Binding (Mouse) | >98% | [1] |
| Plasma Protein Binding (Rat) | 98.3% | [1] |
| CYP 3A4 Inhibition (IC50) | 15 µM | [1] |
| CYP 2D6 Inhibition (IC50) | 21 µM | [1] |
| CYP 2C8, 2C9, 2C19 Inhibition (IC50) | >50 µM | [1] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the KRAS G12C-driven signaling cascade. The diagram below illustrates the canonical RAS/MAPK pathway and the point of intervention by this compound.
Caption: this compound inhibits the KRAS G12C signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
KRAS G12C::SOS1 Protein-Protein Interaction AlphaScreen Assay
This biochemical assay is used to measure the ability of a compound to inhibit the interaction between KRAS G12C and the Guanine Nucleotide Exchange Factor (GEF), SOS1.
Objective: To determine the IC50 value of this compound for the KRAS G12C-SOS1 interaction.
Materials:
-
Recombinant His-tagged KRAS G12C (GDP-loaded)
-
Recombinant GST-tagged SOS1
-
AlphaLISA® GST Acceptor Beads
-
AlphaScreen® Nickel Chelate (Ni-NTA) Donor Beads
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 10 mM MgCl₂, 0.01% Tween-20, 0.1% BSA)
-
384-well, low-volume, white microplates
-
This compound compound series
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
Add a fixed concentration of His-KRAS G12C (GDP) and GST-SOS1 to the wells of the microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.
-
Add a mixture of AlphaLISA GST Acceptor beads and AlphaScreen Ni-NTA Donor beads to all wells.
-
Incubate the plate in the dark for a further period (e.g., 60-120 minutes) at room temperature to allow for bead-protein binding.
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision).
-
Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a four-parameter logistic equation to determine the IC50 value.
NCI-H358 Cell Proliferation Assay
This cell-based assay measures the effect of this compound on the proliferation of a human lung adenocarcinoma cell line harboring the KRAS G12C mutation.
Objective: To determine the EC50 value of this compound in a KRAS G12C-dependent cancer cell line.
Materials:
-
NCI-H358 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well, clear-bottom, white-walled tissue culture plates
-
This compound compound series
Procedure:
-
Seed NCI-H358 cells into the 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight medium from the cells and add the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 3 days).[8]
-
After the incubation period, allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of proliferation for each concentration and determine the EC50 value by non-linear regression analysis.
In Vivo Xenograft Model
This in vivo study evaluates the anti-tumor efficacy of this compound in a mouse model bearing tumors derived from a KRAS G12C mutant cancer cell line.
Objective: To assess the anti-tumor activity and pharmacodynamic effects of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., NMRI nude mice)[8]
-
NCI-H358 cells
-
Matrigel (or similar)
-
This compound formulation for intraperitoneal (i.p.) injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant NCI-H358 cells, typically mixed with Matrigel, into the flank of the mice.
-
Monitor tumor growth. Once tumors reach a specified average volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer this compound (e.g., at 40 mg/kg) via i.p. injection according to the desired schedule (e.g., once weekly or twice weekly on consecutive days).[1][9] The vehicle control group receives injections of the formulation vehicle.
-
Measure tumor volumes with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor animal body weight and general health throughout the study as a measure of toxicity.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.
-
For pharmacodynamic (PD) biomarker studies, a separate cohort of mice can be treated, and tumors harvested at specific time points post-dose to analyze levels of pERK, RAS-GTP, and unmodified KRAS G12C via methods like mass spectrometry or western blotting.[1]
Caption: A generalized workflow for in vivo xenograft studies.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective covalent inhibitor of KRAS G12C.[1][2] Its demonstrated biochemical and cellular activity, coupled with significant in vivo anti-tumor efficacy, establishes it as a valuable tool for cancer research.[1][4] The detailed protocols provided herein should facilitate further investigation into the mechanisms of KRAS G12C-driven oncogenesis and the development of novel therapeutic strategies.
While this compound itself has not been optimized for oral bioavailability, its discovery and characterization have been instrumental in validating the therapeutic approach of targeting KRAS G12C.[1][10] Future research may focus on overcoming mechanisms of resistance to KRAS G12C inhibitors, which can involve secondary KRAS mutations or activation of bypass signaling pathways.[11][12] Combination therapies, potentially pairing KRAS G12C inhibitors with inhibitors of other signaling nodes like SOS1, SHP2, or EGFR, represent a promising avenue to enhance efficacy and combat resistance.[12][13] The availability of this compound and its negative control, BI-0473, to the scientific community through open innovation platforms will undoubtedly accelerate progress in this critical area of oncology research.[2][3]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. Vanderbilt-discovered cancer killing compound is now available through Boehringer Ingelheim open science portal opnMe | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. opnme.com [opnme.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 13. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of BI-0474: A Technical Guide
An In-depth Analysis of a Covalent KRAS G12C Inhibitor for Researchers and Drug Development Professionals
Summary: BI-0474 is a potent and selective, irreversible covalent inhibitor of the KRAS G12C mutant protein. Discovered through a fragment-based screening approach, this compound has demonstrated significant preclinical activity, including the inhibition of the KRAS::SOS1 protein-protein interaction, suppression of cancer cell proliferation, and in vivo anti-tumor efficacy. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its therapeutic effect by covalently binding to the mutant cysteine residue at position 12 of the KRAS protein (KRAS G12C). This irreversible binding locks the KRAS G12C protein in an inactive, GDP-bound state. By stabilizing this inactive conformation, this compound prevents the interaction of KRAS G12C with guanine nucleotide exchange factors (GEFs) like Son of Sevenless 1 (SOS1), thereby inhibiting the exchange of GDP for GTP. This blockade of GTP loading prevents the activation of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, which is crucial for tumor cell proliferation and survival. The scaffold of this compound has also been utilized in the development of pan-KRAS inhibitors.
Below is a diagram illustrating the signaling pathway affected by this compound.
An In-depth Technical Guide to BI-0474 for Investigating KRAS G12C Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BI-0474, a potent and selective covalent inhibitor of KRAS G12C. It is designed to equip researchers with the necessary information to effectively utilize this compound in preclinical studies for investigating KRAS G12C-driven signaling pathways and evaluating novel therapeutic strategies.
Introduction to this compound
This compound is an irreversible, covalent inhibitor that specifically targets the cysteine residue at position 12 of the mutated KRAS protein (KRAS G12C)[1][2][3]. Developed by Boehringer Ingelheim in collaboration with the Fesik lab at Vanderbilt University, this compound emerged from a fragment-based screening and structure-based design approach[1][2]. It binds to the inactive, GDP-bound state of KRAS G12C, trapping it in this conformation and thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1[4][5]. This disruption of the nucleotide exchange cycle effectively shuts down downstream oncogenic signaling.
While highly potent, this compound is not orally bioactive and is intended for in vitro and in vivo preclinical research via intraperitoneal (i.p.) administration[6]. An orally available analog, BI-1823911, has advanced to clinical trials[6].
Mechanism of Action and Signaling Pathway
The KRAS protein is a critical molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state[2]. The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, leading to its constitutive activation and the subsequent engagement of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation[5][7].
This compound covalently binds to the mutant cysteine-12, locking KRAS G12C in its inactive GDP-bound state. This prevents the interaction with SOS1, a key GEF, thereby inhibiting the loading of GTP and subsequent pathway activation[4].
Figure 1: KRAS G12C signaling pathway and the inhibitory mechanism of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay | Target/Cell Line | Mutation | IC50 / EC50 | Reference |
| KRAS::SOS1 Protein-Protein Interaction | GDP-KRAS::SOS1 | G12C | 7.0 nM | [4][8][9] |
| KRAS::SOS1 Protein-Protein Interaction | GDP-KRAS::SOS1 | G12D | 4,200 nM | [1][2] |
| Cell Proliferation | NCI-H358 (NSCLC) | G12C | 26 nM | [1][8] |
| Cell Proliferation | GP2D | G12D | >4 µM (4,500 nM) | [1][2] |
Table 2: In Vivo Efficacy of this compound in NCI-H358 Xenograft Model
| Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| 40 mg/kg | Intraperitoneal (i.p.) | Once weekly | 68% | |
| 80 mg/kg (40 mg/kg on 2 consecutive days) | Intraperitoneal (i.p.) | Once weekly | 98% | |
| 40 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days | Significant anti-tumor efficacy | [8][9] |
Experimental Protocols and Workflows
Detailed, step-by-step protocols are often specific to the laboratory and instrumentation. However, this section outlines the general methodologies for key experiments cited in the literature for this compound.
KRAS::SOS1 Protein-Protein Interaction Assay (AlphaScreen)
This assay is used to measure the ability of a compound to disrupt the interaction between KRAS G12C and SOS1.
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay. Donor and acceptor beads are coated with molecules that will interact (e.g., His-tagged KRAS and GST-tagged SOS1). When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. A compound that disrupts the interaction will decrease the signal.
General Protocol:
-
Reagent Preparation: Recombinant His-tagged KRAS G12C (pre-loaded with GDP) and GST-tagged SOS1 are prepared. AlphaScreen donor beads (e.g., Nickel Chelate) and acceptor beads (e.g., Glutathione) are used.
-
Compound Dilution: this compound is serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA) to create a concentration gradient.
-
Assay Plate Setup: In a 384-well plate, add the assay buffer, the diluted compound, His-KRAS G12C, and GST-SOS1.
-
Incubation: The plate is incubated at room temperature to allow for protein interaction and compound binding.
-
Bead Addition: AlphaScreen beads are added under subdued light conditions.
-
Final Incubation: The plate is incubated in the dark to allow for bead-protein binding.
-
Signal Detection: The plate is read on an AlphaScreen-capable plate reader.
-
Data Analysis: The signal is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression curve fit.
Figure 2: General workflow for a KRAS::SOS1 AlphaScreen assay.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Principle: A common method is to use a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the compound.
General Protocol:
-
Cell Seeding: KRAS G12C mutant cells (e.g., NCI-H358) and KRAS wild-type or other mutant cells (e.g., GP2D) are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 3 days)[8][9].
-
Viability Measurement: A cell viability reagent is added to each well.
-
Signal Detection: After a short incubation, luminescence (for ATP-based assays) or absorbance/fluorescence is measured using a plate reader.
-
Data Analysis: The signal is normalized to the vehicle control, and the EC50 value is calculated.
In Vivo Xenograft Model
This model is used to assess the anti-tumor activity of this compound in a living organism.
General Protocol:
-
Cell Implantation: NCI-H358 cells are harvested and subcutaneously injected into immunocompromised mice (e.g., NMRI nude mice)[8].
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., 40 mg/kg, once weekly)[10]. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Body weight is monitored as an indicator of toxicity[11].
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and control groups. Pharmacodynamic (PD) biomarker analysis (e.g., measuring levels of p-ERK in tumor tissue) can also be performed on tumor samples collected at the end of the study to confirm target engagement[1].
Combination Strategies to Overcome Resistance
A significant challenge with targeted therapies, including KRAS G12C inhibitors, is the development of intrinsic and acquired resistance. A primary mechanism of resistance is the reactivation of the MAPK pathway through feedback mechanisms involving upstream signaling nodes like receptor tyrosine kinases (RTKs) and SOS1[12][13].
Combining this compound with inhibitors of these upstream regulators can lead to a more profound and durable anti-tumor response. The combination of a KRAS G12C inhibitor with a SOS1 inhibitor, such as BI-3406, has been shown to be a promising strategy. This combination enhances the efficacy of the G12C inhibitor and can delay the onset of resistance[12][14][15].
Figure 3: Rationale for combining a KRAS G12C inhibitor with a SOS1 inhibitor.
Conclusion
This compound is a valuable tool for the preclinical investigation of KRAS G12C signaling. Its high potency and selectivity make it an excellent probe for dissecting the downstream consequences of KRAS G12C inhibition and for exploring mechanisms of therapeutic resistance. The data and methodologies presented in this guide are intended to facilitate the design and execution of robust experiments aimed at advancing our understanding of KRAS-driven cancers and developing more effective therapeutic interventions.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. opnme.com [opnme.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of BI-0474: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary efficacy studies of BI-0474, a potent and selective irreversible covalent inhibitor of KRAS G12C. The data presented herein is compiled from preclinical studies and highlights the compound's mechanism of action, in vitro and in vivo activity, and the experimental methodologies employed in its initial characterization.
Core Efficacy Data
The preclinical efficacy of this compound has been evaluated through a series of biochemical and cell-based assays, as well as in a xenograft tumor model. The quantitative data from these studies are summarized below.
In Vitro Activity
This compound demonstrates potent and selective inhibition of the KRAS G12C mutant protein. Its activity was assessed in a biochemical assay measuring the protein-protein interaction between KRAS G12C and its guanine nucleotide exchange factor, SOS1. Furthermore, its anti-proliferative effects were determined in cancer cell lines harboring the KRAS G12C mutation.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | KRAS G12C::SOS1 Protein-Protein Interaction | IC50 | 7.0 nM | [1] |
| Cell Proliferation Assay | NCI-H358 (KRAS G12C Mutant) | EC50 | 26 nM | [2] |
In Vivo Activity
The anti-tumor efficacy of this compound was evaluated in a xenograft model using the NCI-H358 human non-small cell lung cancer cell line, which carries the KRAS G12C mutation.
| Animal Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| NMRI Nude Mice | NCI-H358 | 40 mg/kg this compound (i.p.) | Once weekly | 68% | [2] |
| NMRI Nude Mice | NCI-H358 | 40 mg/kg this compound (i.p.) | Twice weekly on consecutive days | 98% | [2] |
Mechanism of Action: KRAS G12C Inhibition
This compound is an irreversible covalent inhibitor that specifically targets the cysteine residue at position 12 of the mutated KRAS protein (KRAS G12C). By forming a covalent bond, this compound locks the KRAS G12C protein in an inactive, GDP-bound state.[3] This prevents the interaction with guanine nucleotide exchange factors like SOS1, thereby inhibiting the activation of KRAS and the subsequent downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[2]
Experimental Protocols
The following sections detail the methodologies used in the key preliminary studies of this compound.
KRAS G12C::SOS1 Protein-Protein Interaction (PPI) AlphaScreen Assay
This biochemical assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound on the interaction between KRAS G12C and SOS1.
-
Reagents : Recombinant KRAS G12C and SOS1 proteins, AlphaScreen donor and acceptor beads.
-
Procedure :
-
KRAS G12C and SOS1 proteins were incubated with varying concentrations of this compound in an assay buffer.
-
AlphaScreen donor and acceptor beads, conjugated to antibodies specific for the protein tags on KRAS G12C and SOS1, were added to the mixture.
-
The reaction was incubated in the dark to allow for bead-protein binding and interaction.
-
The AlphaScreen signal was read on a compatible plate reader. The signal is generated when the donor and acceptor beads are brought into proximity through the KRAS-SOS1 interaction.
-
-
Data Analysis : The IC50 value was calculated by fitting the dose-response curve of this compound concentration versus the AlphaScreen signal.
NCI-H358 Cell Proliferation Assay
This cell-based assay was used to evaluate the anti-proliferative effect of this compound on a cancer cell line with the KRAS G12C mutation.
-
Cell Line : NCI-H358 human non-small cell lung cancer cells.
-
Procedure :
-
NCI-H358 cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a serial dilution of this compound for 72 hours.
-
Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis : The half-maximal effective concentration (EC50) was determined by plotting the percentage of cell viability against the logarithm of this compound concentration and fitting the data to a four-parameter logistic curve.
NCI-H358 Xenograft Model
This in vivo study was conducted to assess the anti-tumor activity of this compound in a living organism.
-
Animal Model : Female NMRI nude mice.
-
Tumor Implantation : NCI-H358 cells were subcutaneously injected into the flank of the mice. Tumors were allowed to grow to a palpable size.
-
Treatment :
-
Mice were randomized into vehicle control and treatment groups.
-
This compound was administered via intraperitoneal (i.p.) injection at a dose of 40 mg/kg.
-
Two dosing schedules were tested: once weekly and twice weekly on consecutive days.
-
-
Efficacy Assessment :
-
Tumor volumes were measured regularly using calipers.
-
Body weight was monitored as an indicator of toxicity.
-
At the end of the study, tumor growth inhibition (TGI) was calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
-
Pharmacodynamic Biomarker Analysis : On the third day of consecutive treatment, a reduction in unmodified KRAS G12C protein, RAS-GTP, and pERK levels, along with an induction of apoptosis, were observed in the tumors of treated animals.[2]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BI-0474 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of BI-0474, a potent and irreversible covalent inhibitor of KRAS G12C, in a cell culture setting.[1][2][3][4] This document is intended to guide researchers in the effective application of this compound for investigating KRAS G12C-driven cellular processes.
Introduction to this compound
This compound is a highly selective inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in various cancers.[1][5] It operates by covalently binding to the cysteine residue at position 12 of the KRAS G12C protein, locking it in an inactive GDP-bound state.[6] This prevents the interaction with downstream effector proteins, thereby inhibiting the aberrant signaling through pathways such as the RAF-MEK-ERK (MAPK) pathway that promotes tumor cell proliferation and survival.[2][4] this compound was developed through a fragment-based screening approach, optimizing for reversible binding to the switch II pocket before the addition of a covalent warhead.[1][3]
Data Presentation
The following tables summarize the in vitro biochemical and cellular activities of this compound.
Table 1: Biochemical Activity of this compound [1][4]
| Assay | Target | Metric | Value (nM) |
| GDP-KRAS::SOS1 Protein-Protein Interaction | KRAS G12C | IC50 | 7.0 |
| GDP-KRAS::SOS1 Protein-Protein Interaction | KRAS G12D | IC50 | 4,200 |
Table 2: Cellular Antiproliferative Activity of this compound [1][4]
| Cell Line | Cancer Type | KRAS Mutation | Metric | Value (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | EC50 | 26 |
| GP2D | Pancreatic Cancer | G12D | EC50 | 4,500 |
| LS513 | Colorectal Cancer | G12D | EC50 | >4,000 |
Signaling Pathway and Experimental Workflow
KRAS G12C Signaling Pathway and this compound Mechanism of Action
KRAS G12C signaling cascade and the inhibitory action of this compound.
General Experimental Workflow for this compound in Cell Culture
A generalized workflow for evaluating this compound in cell-based assays.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound powder, DMSO (cell culture grade).
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 587.74 g/mol , dissolve 5.88 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Cell Culture of NCI-H358 Cells
-
Cell Line: NCI-H358 (human lung adenocarcinoma, KRAS G12C mutant).
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Grow cells to 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Seed new culture flasks at a 1:3 to 1:6 split ratio.
-
Cell Viability (Antiproliferation) Assay
-
Materials: NCI-H358 cells, 96-well clear-bottom cell culture plates, complete growth medium, this compound stock solution, and a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
-
Procedure:
-
Trypsinize and count NCI-H358 cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Allow cells to adhere overnight in the incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration, typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
After the incubation period, assess cell viability according to the manufacturer's protocol for your chosen reagent (e.g., add MTT solution and incubate, then solubilize formazan crystals and read absorbance).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.
-
Western Blot Analysis for pERK Inhibition
-
Materials: NCI-H358 cells, 6-well cell culture plates, complete growth medium, this compound stock solution, RIPA lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin), and HRP-conjugated secondary antibodies.
-
Procedure:
-
Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.
-
After treatment, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysates.
-
Incubate the lysates on ice for 30 minutes, then centrifuge at high speed at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total ERK1/2 to assess the specific inhibition of phosphorylation.
-
Data Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal and/or the loading control.
-
Clonogenic Survival Assay
-
Materials: NCI-H358 cells, 6-well cell culture plates, complete growth medium, this compound stock solution, crystal violet staining solution.
-
Procedure:
-
Prepare a single-cell suspension of NCI-H358 cells.
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 3-4 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol or a 4% paraformaldehyde solution for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Data Analysis: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the vehicle control.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. opnme.com [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BI-0474 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-0474 is a potent and selective, irreversible covalent inhibitor of the KRASG12C mutant protein.[1][2] This mutation is a key driver in several human cancers. This compound exerts its therapeutic effect by binding to the cysteine residue at position 12 of the KRASG12C protein, locking it in an inactive, GDP-bound state.[2] This inhibition prevents the interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby blocking downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) cascade, which are critical for tumor cell proliferation and survival.[3][4] Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of this compound.[4][5]
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of this compound in mice, based on available preclinical data.
This compound Signaling Pathway
This compound targets the constitutively active KRASG12C mutant protein. By covalently binding to the mutant cysteine, it prevents the exchange of GDP for GTP, thus inhibiting the activation of downstream effector pathways like the RAF-MEK-ERK signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical mouse studies.
Table 1: In Vivo Efficacy of this compound in NCI-H358 Xenograft Model
| Parameter | Value | Reference |
| Mouse Strain | NMRI nude mice or NOG mice | [4][5] |
| Cell Line | NCI-H358 (human non-small cell lung cancer) | [4][5] |
| Number of Cells | 5 million cells, subcutaneously | [5] |
| Dosage and Schedule | 40 mg/kg, i.p., daily for 3 days | [4] |
| 40 mg/kg, i.p., once weekly | [5] | |
| 40 mg/kg, i.p., twice weekly (2 consecutive days) | [5] | |
| Tumor Growth Inhibition (TGI) | 68% (once weekly at 40 mg/kg) | [5] |
| 98% (twice weekly at 40 mg/kg) | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral (p.o.) | Intraperitoneal (i.p.) | Reference |
| Dose | 25 mg/kg | 50 mg/kg | [3] |
| Cmax (nM) | 2,360 | Not explicitly stated | [3] |
| Tmax (h) | 2 | Not explicitly stated | [3] |
| Bioavailability (F%) | 23-24% | Not applicable | [3] |
| Clearance (% QH) | 20 | Not explicitly stated | [3] |
| Mean Residence Time (h) | Not explicitly stated | 0.53 (from i.v. dose) | [3] |
| Volume of Distribution (Vss, L/kg) | Not explicitly stated | 0.6 (from i.v. dose) | [3] |
| Plasma Protein Binding (%) | >98 | >98 | [3] |
Table 3: Formulation of this compound for In Vivo Administration
| Route | Formulation | Reference |
| Oral (p.o.) | Suspension in 0.5% Natrosol or methyl cellulose. | [3] |
| Intraperitoneal (i.p.) | Solution in 25% HP-β-CD, acidified with 0.1M HCl to pH 6. | [3] |
| Intravenous (i.v.) | Solution in 25% HP-β-CD, acidified with 0.1M HCl to pH 6. | [3] |
Experimental Protocols
NCI-H358 Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous xenograft model using the NCI-H358 cell line.
Materials:
-
NCI-H358 cells
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
7-8 week old female immunodeficient mice (e.g., NMRI nude or NOG mice)[4][5]
-
Syringes and needles
Procedure:
-
Culture NCI-H358 cells under standard conditions.
-
Harvest cells and resuspend in sterile PBS or a mixture of PBS and Matrigel.
-
Inject 5 million cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[5]
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
When tumors reach a mean size of approximately 160 mm³, randomize the mice into treatment and control groups.[5]
This compound Administration
Formulation:
-
For Intraperitoneal (i.p.) injection: Prepare a solution of this compound in 25% hydroxypropyl-β-cyclodextrin (HP-β-CD) in water, acidified to pH 6 with 0.1M HCl.[3]
-
For Oral (p.o.) gavage: Prepare a suspension of this compound in 0.5% Natrosol or methyl cellulose.[3]
Administration:
-
Administer the prepared formulation to the mice according to the desired dosage and schedule (e.g., 40 mg/kg, i.p., once daily).[4]
-
The vehicle control group should receive the same formulation without the active compound.
Pharmacodynamic Biomarker Analysis
This protocol describes the assessment of target engagement and downstream pathway inhibition in tumor tissue.
Procedure:
-
At the end of the treatment period, or at specified time points after the last dose, euthanize the mice.
-
Excise the tumors and either snap-freeze in liquid nitrogen for protein analysis or fix in formalin for immunohistochemistry.
-
For pERK and RAS-GTP analysis:
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.
References
Application Notes and Protocols for BI-0474 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of BI-0474, a potent and selective covalent inhibitor of KRAS G12C.[1][2][3][4] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
This compound Overview
This compound is an irreversible inhibitor of the KRAS G12C mutant protein, a key driver in several forms of cancer.[3] It functions by covalently binding to the cysteine residue at position 12 of the mutated KRAS protein, thereby locking it in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, which are critical for tumor cell proliferation and survival.[5]
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 587.74 g/mol | [1] |
| Molecular Weight (Free Base) | 587.8 g/mol | [5] |
| Solubility in DMSO | 100 mg/mL (170.14 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| IC50 (KRAS G12C ::SOS1) | 7.0 nM | [1][2][4][6] |
| EC50 (NCI-H358 cell proliferation) | 26 nM | [2][5] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for use in various cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[6]
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated precision balance in a chemical fume hood.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL). It is recommended to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[1]
-
For example, to prepare a 10 mM stock solution, add 1.7014 mL of DMSO to 1 mg of this compound (MW: 587.74).
-
-
Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
Preparation of this compound Working Solution for In Vivo Experiments
This protocol details the preparation of a this compound formulation suitable for intraperitoneal (i.p.) administration in animal models.[2][7]
Materials:
-
This compound stock solution in DMSO (prepared as described above)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl) or ddH2O
-
Sterile tubes for mixing
-
Pipettes and sterile filter tips
Procedure:
-
Formulation Preparation (Example for a 5 mg/mL solution):
-
This formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1]
-
To prepare 1 mL of the final working solution, start with 50 µL of a 100 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly until clear.
-
Add 50 µL of Tween 80 and mix again until the solution is clear.
-
Finally, add 500 µL of ddH2O to bring the total volume to 1 mL and mix thoroughly.
-
-
Immediate Use: It is highly recommended to prepare this working solution fresh on the day of use and use it immediately for optimal results.[1][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its use.
Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
References
Application Notes and Protocols for BI-0474 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-0474 is a potent and selective irreversible covalent inhibitor of the KRASG12C mutant protein.[1][2][3] It acts by targeting the cysteine residue at position 12, which is characteristic of this specific oncogenic mutation.[1][4] this compound inhibits the interaction between GDP-bound KRASG12C and the guanine nucleotide exchange factor SOS1, thereby locking KRAS in its inactive state and inhibiting downstream signaling pathways involved in cell growth and survival.[1][5][6] These application notes provide a detailed overview of the in vitro assay setup and conditions for the characterization of this compound.
Data Presentation
The following tables summarize the in vitro activity of this compound and its negative control, BI-0473.
Table 1: Biochemical Activity of this compound and Negative Control
| Compound | Assay | Target | IC50 (nM) |
| This compound | KRAS::SOS1 AlphaScreen | KRASG12C | 7[1][5] |
| KRAS::SOS1 AlphaScreen | KRASG12D | 4,200[1] | |
| BI-0473 (Negative Control) | KRAS::SOS1 AlphaScreen | KRASG12C | 1,200[1] |
| KRAS::SOS1 AlphaScreen | KRASG12D | 18,000[1] |
Table 2: Cellular Activity of this compound
| Compound | Cell Line | KRAS Mutation | Assay | EC50 (nM) |
| This compound | NCI-H358 | G12C | Proliferation | 26[1][6] |
| GP2D | G12D | Proliferation | 4,500[1] |
Experimental Protocols
KRASG12C::SOS1 AlphaScreen Assay
This biochemical assay is designed to measure the inhibition of the protein-protein interaction between KRASG12C and SOS1.
Materials:
-
Recombinant human KRASG12C protein
-
Recombinant human SOS1 protein
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaScreen™ Streptavidin Acceptor Beads
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
Protocol:
-
Prepare a solution of KRASG12C protein and Glutathione Donor Beads in the assay buffer.
-
Prepare a solution of biotinylated SOS1 protein and Streptavidin Acceptor Beads in the assay buffer.
-
Add the KRASG12C/Donor Bead solution to the wells of a 384-well plate.
-
Add varying concentrations of this compound or control compounds to the wells.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for compound binding to KRASG12C.
-
Add the biotinylated SOS1/Acceptor Bead solution to initiate the interaction.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 60-120 minutes).
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is proportional to the extent of the KRASG12C-SOS1 interaction.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., using NCI-H358 cells)
This cell-based assay evaluates the anti-proliferative effect of this compound on cancer cells harboring the KRASG12C mutation.
Materials:
-
NCI-H358 (KRASG12C mutant) and GP2D (KRASG12D mutant) cell lines
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Protocol:
-
Seed NCI-H358 or GP2D cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add a cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the number of viable cells.
-
Calculate the EC50 values by normalizing the data to the vehicle-treated controls and fitting to a dose-response curve.[6]
Visualizations
Caption: KRAS Signaling Pathway and this compound Mechanism of Action.
Caption: AlphaScreen Assay Workflow for this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. opnme.com [opnme.com]
- 4. Vanderbilt-discovered cancer killing compound is now available through Boehringer Ingelheim open science portal opnMe | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BI-0474 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known effects and guidance for the experimental use of BI-0474, a potent and selective inhibitor of the KRAS G12C mutant protein, in non-small cell lung cancer (NSCLC) cell lines.
Introduction
This compound is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant, locking the protein in its inactive GDP-bound state. This inhibition disrupts downstream signaling pathways, primarily the MAPK and PI3K pathways, which are critical for tumor cell proliferation and survival. These notes provide protocols for evaluating the efficacy of this compound in relevant lung cancer cell line models.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (GDP-KRAS::SOS1 Interaction) | - | 7.0 nM | [1] |
| EC50 (Cell Proliferation) | NCI-H358 | 26 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| NCI-H358 Xenograft (NMRI nude mice) | 40 mg/kg, i.p., daily for 3 days | Anti-tumor efficacy and induction of programmed cell death | [1] |
Signaling Pathway
The following diagram illustrates the simplified KRAS signaling pathway and the point of intervention for this compound.
Caption: KRAS G12C signaling pathway and inhibition by this compound.
Experimental Protocols
The following protocols are based on established methodologies for evaluating KRAS G12C inhibitors in lung cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (CyQUANT™ Direct Cell Proliferation Assay)
This protocol is adapted from a method used for other KRAS G12C inhibitors[2].
Objective: To determine the effect of this compound on the proliferation of KRAS G12C mutant lung cancer cell lines.
Materials:
-
KRAS G12C mutant lung cancer cell line (e.g., NCI-H358)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well tissue culture plates
-
CyQUANT™ Direct Cell Proliferation Assay kit
-
Plate reader with fluorescence detection
Workflow:
Caption: Workflow for the cell viability assay.
Procedure:
-
Seed 1,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the medium containing this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
On the day of analysis, prepare the CyQUANT™ working solution according to the manufacturer's instructions.
-
Add 100 µL of the CyQUANT™ working solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Measure the fluorescence of each well using a plate reader with appropriate filters for the dye.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the EC50 value.
Apoptosis Assay (Western Blot for PARP Cleavage)
This protocol is a standard method to assess apoptosis by detecting the cleavage of PARP.
Objective: To determine if this compound induces apoptosis in KRAS G12C mutant lung cancer cells.
Materials:
-
KRAS G12C mutant lung cancer cell line
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 1x, 5x, and 10x EC50) and a vehicle control for 24-48 hours.
-
Harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PARP and cleaved PARP overnight at 4°C. Use β-actin as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved PARP fragment indicates apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol outlines a standard procedure for analyzing the cell cycle distribution.
Objective: To investigate the effect of this compound on the cell cycle progression of KRAS G12C mutant lung cancer cells.
Materials:
-
KRAS G12C mutant lung cancer cell line
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental setups. Always refer to the manufacturer's instructions for reagents and equipment. The information provided is for research use only and not for diagnostic or therapeutic purposes.
References
Application Notes and Protocols for Assessing BI-0474 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the target engagement of BI-0474, a potent and covalent inhibitor of the KRAS G12C mutant protein. The following methodologies are essential for characterizing the interaction of this compound with its target in biochemical, cellular, and in vivo settings.
Introduction
This compound is an irreversible, covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant, a key driver in various cancers.[1][2][3] By binding to this mutant, this compound locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, that are crucial for tumor cell proliferation and survival.[4] Accurate assessment of target engagement is critical for understanding the molecule's mechanism of action, optimizing dosing, and correlating target binding with pharmacological response.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a comparative overview of its potency and activity.
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| IC50 (KRASG12C::SOS1 Interaction) | 7.0 nM | AlphaScreen Assay | [3][7] |
| EC50 (Anti-proliferative Activity) | 26 nM | NCI-H358 cells | [3][7] |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition | NCI-H358 xenograft model | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
References
- 1. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 2. HTRF KRAS G12C / GTP Binding Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. opnme.com [opnme.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Investigating BI-0474 in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-0474 is a potent, irreversible, and covalent inhibitor of KRAS G12C, a prevalent oncogenic driver in various cancers.[1][2][3] As a valuable tool for preclinical research, this compound is administered intraperitoneally and has demonstrated efficacy in cellular and in vivo xenograft models.[4][5] However, the emergence of resistance to KRAS G12C inhibitors as monotherapy necessitates the exploration of combination strategies. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with other targeted inhibitors.
Resistance to KRAS G12C inhibitors can arise from the reactivation of the MAPK pathway, activation of bypass signaling pathways like PI3K/AKT/mTOR, or upstream signaling reactivation through receptor tyrosine kinases (RTKs) such as EGFR. Therefore, combining this compound with inhibitors targeting these escape pathways is a rational approach to enhance anti-tumor activity and overcome resistance. Preclinical evidence for other KRAS G12C inhibitors has shown promising synergistic effects with inhibitors of EGFR, SHP2, and MEK.
This compound: Single-Agent Activity
Before exploring combination therapies, it is crucial to establish the baseline activity of this compound. The following table summarizes its known quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GDP-KRAS::SOS1 PPI) | 7.0 nM | Biochemical Assay | [6][7] |
| EC50 (Anti-proliferative) | 26 nM | NCI-H358 (KRAS G12C) | [4][7] |
| EC50 (Anti-proliferative) | >4 µM | GP2D (KRAS G12D) | [2] |
| In Vivo Efficacy (TGI) | 68% (40 mg/kg, i.p., once weekly) | NCI-H358 Xenograft | [4] |
| In Vivo Efficacy (TGI) | 98% (40 mg/kg, i.p., twice weekly) | NCI-H358 Xenograft | [4] |
Rationale for Combination Therapies
The primary goal of combination therapy with this compound is to achieve synergistic anti-tumor effects and prevent or delay the onset of resistance. The diagram below illustrates the key signaling pathways and the rationale for targeting specific nodes in combination with this compound.
Caption: KRAS G12C signaling pathways and points of intervention for combination therapy.
Experimental Protocols
The following protocols provide a framework for assessing the synergistic effects of this compound in combination with other inhibitors. These are generalized protocols and should be optimized for specific cell lines and inhibitors.
In Vitro Synergy Assessment by Cell Viability Assay
Objective: To determine if combining this compound with another inhibitor results in synergistic, additive, or antagonistic effects on the proliferation of KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Appropriate cell culture medium and supplements
-
This compound
-
Combination inhibitor (e.g., EGFR inhibitor, SHP2 inhibitor, MEK inhibitor)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination inhibitor. It is recommended to use concentrations ranging from 0.1x to 10x the known IC50 of each compound.
-
Treatment: Treat the cells with the single agents and their combinations for 72 hours. Include vehicle-only controls.
-
Viability Assessment: Measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Caption: Workflow for in vitro synergy assessment of this compound combinations.
Western Blot Analysis of Pathway Modulation
Objective: To assess the effect of this compound in combination with other inhibitors on key signaling pathways.
Materials:
-
KRAS G12C mutant cell line
-
6-well cell culture plates
-
This compound and combination inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, KRAS G12C)
-
Secondary antibodies
-
Chemiluminescence substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination inhibitor, or the combination for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize the protein bands using a chemiluminescence substrate.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
KRAS G12C mutant cancer cells (e.g., NCI-H358)
-
This compound formulated for intraperitoneal (i.p.) injection
-
Combination inhibitor formulated for appropriate administration route
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant KRAS G12C cells into the flank of the mice.
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination inhibitor alone, this compound + combination inhibitor).
-
Treatment: Administer the treatments as per the determined schedule. For example, this compound at 40 mg/kg, i.p., twice weekly, and the combination agent as per its known efficacious dose and schedule.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group and assess for statistical significance.
Data Presentation: Expected Outcomes
The following tables are templates for summarizing the quantitative data from the proposed experiments.
Table 1: In Vitro Synergy of this compound with Other Inhibitors
| Combination Agent | Class | Cell Line | Synergy Metric (e.g., CI value) | Finding |
| [Example: Cetuximab] | EGFR Inhibitor | NCI-H358 | [To be determined] | [e.g., Synergistic] |
| [Example: TNO155] | SHP2 Inhibitor | MIA PaCa-2 G12C | [To be determined] | [e.g., Synergistic] |
| [Example: Trametinib] | MEK Inhibitor | NCI-H358 | [To be determined] | [e.g., Additive] |
Table 2: In Vivo Efficacy of this compound Combination Therapy
| Treatment Group | Dosing Schedule | Mean Tumor Volume (end of study) | % TGI | p-value vs. Control | p-value vs. This compound |
| Vehicle | - | [To be determined] | - | - | - |
| This compound | 40 mg/kg, i.p., 2x/week | [To be determined] | [To be determined] | [To be determined] | - |
| [Combo Agent] | [Dose/Schedule] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| This compound + [Combo Agent] | [As above] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Conclusion
The investigation of this compound in combination with other targeted inhibitors is a promising strategy to enhance its anti-tumor activity and overcome potential resistance mechanisms. The protocols and frameworks provided in these application notes offer a comprehensive guide for researchers to systematically evaluate the synergistic potential of this compound in preclinical models. Such studies are essential for advancing our understanding of KRAS G12C biology and for the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy overcomes drug resistance in KRAS-G12C mutant cancers, study finds - The Cancer Letter [cancerletter.com]
- 7. "KRAS G12C Inhibitor Combination Therapies: Current Evidence and Challe" by Hirotaka Miyashita, Shumei Kato et al. [digitalcommons.library.tmc.edu]
Application Notes and Protocols for BI-0474 and BI-0473
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a pivotal GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth and survival.[1][2] Activating mutations in the KRAS gene are among the most common drivers of human cancers, including lung, colorectal, and pancreatic cancers.[3][4] The glycine-to-cysteine mutation at codon 12 (G12C) is a prevalent oncogenic mutation that locks KRAS in a persistently active, GTP-bound state, leading to uncontrolled downstream signaling.[3][5]
This compound is a potent, irreversible, and covalent inhibitor specifically targeting the KRASG12C mutant.[1][3][4] It was developed by identifying small molecules that bind reversibly to the switch II pocket of KRAS and then optimizing them with a covalent "warhead" that attaches to the mutant cysteine.[3][6][7] To facilitate robust scientific inquiry and ensure rigorous validation of experimental results, opnMe provides BI-0473, a diastereomer of this compound, as a negative control.[1][3] Due to an inverted stereocenter, BI-0473 exhibits a significantly reduced non-covalent binding affinity, resulting in approximately 200-fold lower biochemical activity compared to this compound, making it an ideal tool for distinguishing specific from off-target effects.[1][3]
These application notes provide detailed protocols for utilizing this compound and its corresponding negative control, BI-0473, which are available free of charge through the Boehringer Ingelheim opnMe portal.[3]
Mechanism of Action: KRASG12C Inhibition
In its normal function, KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as SOS1, which promote GTP binding, and GTPase-Activating Proteins (GAPs), which accelerate GTP hydrolysis to return KRAS to its inactive state.[1][2][8] The active GTP-bound KRAS engages with effector proteins to activate downstream pro-growth signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway.[1][2][9]
The G12C mutation impairs the ability of GAPs to promote GTP hydrolysis, causing the KRAS protein to accumulate in its active state and continuously stimulate downstream pathways.[3] this compound covalently binds to the mutant cysteine residue in the switch II pocket, locking the KRASG12C protein in an inactive conformation and preventing its interaction with downstream effectors.[9]
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Compound Data
The following tables summarize the biochemical, cellular, and physicochemical properties of this compound and its negative control, BI-0473.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | BI-0473 (Negative Control) |
|---|---|---|
| KRASG12C::SOS1 AlphaScreen (IC50) | 7.0 nM[10][11] | ~1,400 nM (approx. 200-fold lower activity)[1] |
| KRASG12D::SOS1 AlphaScreen (IC50) | 4,200 nM[2] | 18,000 nM[2] |
| NCI-H358 (KRASG12C) Proliferation (EC50) | 26 nM[2][11] | Not determined (n.d.) |
| GP2D (KRASG12D) Proliferation (EC50) | 4,500 nM[2] | Not determined (n.d.) |
Table 2: Physicochemical and ADME Properties
| Parameter | This compound | BI-0473 (Negative Control) |
|---|---|---|
| Molecular Weight (Da) | 587.8 | 587.8 |
| logD @ pH 7.4 | 3.2 | 3.2 |
| Aqueous Solubility @ pH 7 (µg/mL) | 99 | 2 |
| Caco-2 Permeability A→B (10-6 cm/s) | 0.8 | Not available (n.a.) |
| Caco-2 Efflux Ratio | 45 | n.a. |
| Plasma Protein Binding (human, %) | 96.7 | n.a. |
Data sourced from opnMe portal.[2]
Experimental Protocols
The following protocols provide a starting point for characterizing this compound in biochemical and cellular assays. It is crucial to run the negative control BI-0473 in parallel to confirm that the observed effects are due to specific inhibition of KRASG12C.
Caption: General experimental workflow for inhibitor characterization.
Protocol 1: In Vitro KRASG12C::SOS1 Protein-Protein Interaction (PPI) Assay
This protocol describes a biochemical assay to measure the ability of this compound to disrupt the interaction between KRASG12C and its GEF, SOS1. The AlphaScreen™ technology is cited on the opnMe portal as a suitable method.[1]
Materials:
-
Recombinant human KRASG12C (GDP-loaded)
-
Recombinant human SOS1 protein
-
This compound and BI-0473, dissolved in 100% DMSO
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaScreen™ Streptavidin Acceptor Beads
-
Biotinylated anti-tag antibody (specific to the tag on SOS1)
-
GST-tagged KRASG12C
-
Assay Buffer: (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white assay plates (e.g., ProxiPlate)
-
Plate reader capable of AlphaScreen™ detection
Method:
-
Compound Plating: Prepare a serial dilution of this compound and BI-0473 in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include DMSO-only wells as a vehicle control.
-
Protein Preparation: Prepare a mix of GST-KRASG12C and biotinylated-SOS1 in assay buffer.
-
Incubation: Add the protein mix to the wells containing the compounds. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding to KRASG12C.
-
Bead Addition: Prepare a mix of AlphaScreen™ Donor and Acceptor beads in assay buffer in subdued light. Add the bead mix to all wells.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes to allow for bead-protein binding.
-
Detection: Read the plate on an AlphaScreen-capable plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity by the KRAS-SOS1 interaction.
-
Data Analysis: Normalize the data to vehicle (100% activity) and high-concentration inhibitor (0% activity) controls. Plot the normalized response against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay
This protocol measures the anti-proliferative effect of this compound on a KRASG12C-mutant cancer cell line. NCI-H358 (non-small cell lung cancer) is the recommended positive model, while a KRASG12D line like GP2D can be used as a negative cell model.[1][2]
Materials:
-
NCI-H358 (KRASG12C) and GP2D (KRASG12D) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and BI-0473, dissolved in 100% DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
96-well clear-bottom, white-walled tissue culture plates
-
Multichannel pipette and/or automated liquid handler
Method:
-
Cell Seeding: Seed NCI-H358 or GP2D cells into 96-well plates at a predetermined optimal density (e.g., 1,000-3,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare 10-point, 3-fold serial dilutions of this compound and BI-0473 in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the seeding medium and add the medium containing the compounds to the cells. Include vehicle (DMSO) control wells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C, 5% CO₂.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Detection: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated cells (100% viability). Plot the normalized viability against the log of compound concentration and fit the curve to determine the EC50 value.
Protocol 3: Western Blot for Phospho-ERK (pERK) Analysis
This protocol assesses the pharmacodynamic effect of this compound by measuring the phosphorylation level of ERK, a key downstream node in the KRAS pathway. A reduction in pERK levels indicates successful pathway inhibition.[7]
Materials:
-
NCI-H358 cells
-
Serum-free medium
-
Complete medium
-
This compound and BI-0473
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Method:
-
Cell Treatment: Seed NCI-H358 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight.
-
Treat the cells with various concentrations of this compound and BI-0473 (and a vehicle control) for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-pERK antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection: Acquire the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total ERK antibody to confirm equal protein loading.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the pERK signal to the total ERK signal for each sample.
Data Interpretation and Use of Negative Control
Effective use of BI-0473 is critical for validating that the biological effects of this compound are due to on-target KRASG12C inhibition.
Caption: Logic for interpreting results using this compound and its negative control.
-
Specific Activity: A potent effect (biochemical or cellular) observed with this compound (in the low nM range) that is significantly diminished or absent with BI-0473 (activity only in the µM range, if at all) strongly indicates that the effect is mediated by the specific, covalent inhibition of KRASG12C.
-
Off-Target Effects: If both this compound and BI-0473 show similar, potent activity, the observed phenomenon is likely due to an off-target effect or assay artifact, and not related to the intended mechanism of action.
Ordering Information
This compound and its negative control BI-0473 can be ordered directly from the Boehringer Ingelheim opnMe portal.
-
Website: https://www.opnme.com
-
Availability: The molecules are provided free of charge to the scientific community to foster open innovation.[3]
-
Citation Request: When publishing data generated with these compounds, please include the following acknowledgment: "this compound and/or BI-0473 were kindly provided by Boehringer Ingelheim via its open innovation platform opnMe, available at --INVALID-LINK--1]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Vanderbilt-discovered cancer killing compound is now available through Boehringer Ingelheim open science portal opnMe | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 5. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The next generation of KRAS targeting: reasons for excitement and concern - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
BI-0474 In Vitro Solubility: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges with the KRASG12C inhibitor, BI-0474, in in vitro experimental settings. The following information is curated to ensure successful experimental outcomes and prevent data misinterpretation due to poor compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations up to 100 mg/mL (170.14 mM) being achievable.[1] It is critical to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced by moisture absorbed by the solvent.[1]
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound is practically insoluble in water and ethanol.[1] Its solubility in an aqueous buffer at pH 7 has been reported to be 99 µg/mL.[2][3] This low aqueous solubility is a key factor to consider when preparing working dilutions for cell culture experiments.
Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture medium is a common issue with hydrophobic compounds like this compound. Please refer to the detailed "Troubleshooting Guide for Compound Precipitation" in the section below. Key strategies involve ensuring the final DMSO concentration is low and uniform, and considering a serial dilution approach.
Q4: How should I store my this compound stock solution?
A4: To maintain the stability and activity of your this compound stock solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[1] Store these aliquots in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[1][4] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[5]
Quantitative Solubility Data
The following table summarizes the key solubility and physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 587.74 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (170.14 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| Solubility at pH 7 | 99 µg/mL | [2][3] |
| logD at pH 11 | 3.2 | [2] |
Experimental Protocols
Protocol for Preparing this compound Working Solutions for Cell-Based Assays
This protocol provides a step-by-step guide for diluting a this compound DMSO stock solution for use in typical in vitro cell culture experiments.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in fresh, anhydrous DMSO to a final concentration of 10 mM. For example, add 1.70 mL of DMSO to 1 mg of this compound powder (MW: 587.74).
-
Vortex thoroughly to ensure the compound is completely dissolved. This is your primary stock solution.
-
-
Create an Intermediate Dilution Series (Optional but Recommended):
-
To minimize the risk of precipitation, create an intermediate dilution of your stock solution in DMSO. For instance, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
It is crucial to never add the aqueous medium directly to the concentrated DMSO stock. Instead, add the DMSO stock to the larger volume of medium while vortexing or gently mixing.
-
To achieve a final concentration of 10 µM this compound in your cell culture experiment, add 1 µL of a 10 mM stock solution to every 1 mL of your final cell culture medium volume. This results in a final DMSO concentration of 0.1%.
-
For lower concentrations, it is advisable to perform serial dilutions in the cell culture medium. For example, to get a 1 µM working solution, dilute the 10 µM working solution 1:10 in the medium.
-
Always prepare fresh working solutions for each experiment.
-
Troubleshooting Guide for Compound Precipitation
Encountering precipitation of this compound in your in vitro assay can compromise your results. The following guide provides a systematic approach to troubleshoot this issue.
1. Visual Inspection:
-
Observation: Do you observe any cloudiness, crystals, or particulate matter in your cell culture medium after adding this compound?
-
Action: If yes, proceed to the next troubleshooting steps.
2. Check Final DMSO Concentration:
-
Issue: High concentrations of DMSO can be toxic to cells and can also affect compound solubility when diluted.
-
Recommendation: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally at or below 0.1%.
3. Review Dilution Technique:
-
Issue: Improper dilution technique is a common cause of precipitation.
-
Recommendation: Always add the small volume of the DMSO stock solution to the larger volume of the aqueous medium while gently vortexing or swirling. Never add the medium directly to the DMSO stock.
4. Consider a Pre-warming Step:
-
Issue: Temperature changes can affect solubility.
-
Recommendation: Gently warm your cell culture medium to 37°C before adding the this compound stock solution.
5. Evaluate the Need for a Surfactant (for biochemical assays):
-
Issue: For cell-free biochemical assays, low concentrations of a non-ionic surfactant may be necessary to maintain solubility.
-
Recommendation: Consider the inclusion of surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) in your assay buffer. Note that this may not be suitable for cell-based assays.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound in vitro.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits the KRAS signaling pathway.
References
Technical Support Center: Optimizing BI-0474 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of BI-0474 in cell-based assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Variability in IC50/EC50 Values | Cell line instability or high passage number. | Use low-passage, authenticated cell lines (e.g., STR profiled). Maintain consistent cell culture conditions. |
| Inconsistent cell seeding density. | Optimize and standardize cell seeding to ensure cells are in the exponential growth phase during treatment. | |
| Compound precipitation in media. | Prepare fresh dilutions from a concentrated stock in DMSO for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically ≤ 0.5%). This compound has a solubility of 99 µg/mL at pH 7. | |
| No or WeakInhibitory Effect | Incorrect cell line. | Confirm that the cell line used harbors the KRAS G12C mutation, as this compound is highly selective for this mutant.[1][2] |
| Insufficient incubation time. | As a covalent inhibitor, this compound's inhibitory effect is time-dependent. Consider extending the incubation time (e.g., 24, 48, 72 hours) to allow for sufficient covalent modification of the target. | |
| Compound degradation. | Prepare fresh working solutions of this compound for each experiment. Store the stock solution at -20°C for up to one month or -80°C for up to a year to prevent degradation.[3] | |
| High Cell Death at All Concentrations | Off-target toxicity or excessive DMSO concentration. | Lower the concentration range of this compound being tested. Ensure the final DMSO concentration in the culture medium is not exceeding a level that is toxic to your specific cell line. At a high concentration of 10 µM, this compound has been observed to interact with other targets.[1][2] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an irreversible and covalent inhibitor of the KRAS G12C mutant protein.[2][4] It selectively binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state.[2] This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, which are crucial for cancer cell proliferation and survival.[2]
2. What is a good starting concentration range for this compound in a cell-based assay?
A good starting point for a dose-response experiment would be a range spanning from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). Given that this compound has a biochemical IC50 of 7.0 nM for inhibiting the GDP-KRAS::SOS1 protein-protein interaction and an EC50 of 26 nM in a proliferation assay with NCI-H358 cells, this range should allow for the determination of a full dose-response curve.[4][5]
3. How should I prepare and store this compound?
This compound is soluble in DMSO at a concentration of 100 mg/mL (170.14 mM).[3] It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO.[3] For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[3] For shorter-term storage, -20°C for up to one month is acceptable.[3] When preparing working solutions, dilute the stock in your cell culture medium.
4. Which cell lines are appropriate for testing this compound?
Cell lines harboring the KRAS G12C mutation are the most appropriate for testing the efficacy of this compound. A commonly used and well-characterized cell line is NCI-H358 (human lung carcinoma).[1][4] It is crucial to use a KRAS wild-type or a different KRAS mutant cell line (e.g., KRAS G12D) as a negative control to demonstrate the selectivity of this compound.[1][2]
5. How can I confirm that this compound is inhibiting its target in my cells?
To confirm target engagement and downstream pathway inhibition, you can perform a Western blot analysis to assess the phosphorylation status of key signaling proteins. A reduction in the levels of phosphorylated ERK (p-ERK) is a reliable indicator that this compound is inhibiting the KRAS G12C pathway.
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| Biochemical IC50 | 7.0 nM | Inhibition of GDP-KRAS::SOS1 protein-protein interaction. | [5] |
| Cellular EC50 | 26 nM | Proliferation assay in NCI-H358 cells (KRAS G12C). | [4] |
| Solubility in DMSO | 100 mg/mL (170.14 mM) | [3] | |
| Solubility at pH 7 | 99 µg/mL | [4] |
Experimental Protocols
Cell Proliferation Assay (Using CellTiter-Glo®)
This protocol is designed to determine the effect of this compound on the proliferation of KRAS G12C mutant cells.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well, opaque-walled plate at a pre-determined optimal density.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical starting range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Western Blot for p-ERK Inhibition
This protocol is used to confirm that this compound inhibits the KRAS signaling pathway by assessing the phosphorylation of ERK.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the p-ERK levels to the total ERK levels.
-
Compare the levels of p-ERK in this compound-treated cells to the vehicle control to confirm pathway inhibition.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: KRAS G12C signaling pathway and the mechanism of this compound.
References
Technical Support Center: BI-0474 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the KRASG12C inhibitor BI-0474 in in vivo experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: My this compound formulation appears cloudy or has precipitated. What should I do?
A1: Issues with this compound formulation clarity can arise from solubility challenges. Here are some troubleshooting steps:
-
Vehicle Preparation: A commonly used vehicle for intraperitoneal (i.p.) injection of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is crucial to add each solvent sequentially and ensure complete dissolution at each step. Sonication and gentle warming can aid in dissolving the compound.[1]
-
Fresh Preparation: It is highly recommended to prepare the formulation fresh before each use. Storage of the final formulation, even for short periods, may lead to precipitation.
-
DMSO Quality: Ensure the use of high-quality, anhydrous DMSO, as moisture can reduce the solubility of this compound.[2]
-
Alternative Formulation: For some in vivo studies, this compound has also been formulated in 25% hydroxypropyl-γ-cyclodextrin (HP-γ-CD) in water. This may be an alternative to consider if you continue to face solubility issues with the DMSO/PEG300-based vehicle.
Q2: What is the recommended route of administration for this compound in vivo?
A2: this compound is not orally bioavailable and therefore must be administered via intraperitoneal (i.p.) injection for in vivo studies.[3]
Q3: I am observing significant body weight loss in my study animals. Is this a known side effect of this compound?
A3: Yes, body weight loss has been reported in mice treated with this compound in a dose-dependent manner.[3] This suggests potential toxicity at higher doses.
-
Monitoring: Closely monitor the body weight and overall health of the animals throughout the study.
-
Dose Adjustment: If significant weight loss (typically >15-20% of initial body weight) is observed, consider reducing the dose or the frequency of administration.
-
Control Group: Ensure that the vehicle control group is not experiencing similar effects, to rule out any vehicle-related toxicity.
Efficacy and Model Selection
Q4: Which animal model is most appropriate for in vivo studies with this compound?
A4: The most commonly used and well-characterized model for this compound in vivo studies is the NCI-H358 human non-small cell lung cancer (NSCLC) cell line-derived xenograft model.[3] These cells harbor the KRASG12C mutation, which is the target of this compound. Studies have typically used immunodeficient mice (e.g., nude mice) for the engraftment of these human cancer cells.
Q5: My this compound treatment is not showing the expected anti-tumor efficacy. What are the possible reasons?
A5: Several factors could contribute to a lack of efficacy:
-
Formulation Issues: As discussed in Q1, improper formulation leading to precipitation can result in a lower effective dose being administered.
-
Dosing Regimen: The dosing schedule (e.g., daily, twice weekly) and the dose level are critical for achieving sufficient target engagement and anti-tumor activity. Ensure your dosing regimen is in line with previously published effective schedules.
-
Tumor Burden: Treatment initiated at a very high tumor burden may be less effective. It is advisable to start treatment when tumors are well-established but not overly large.
-
Acquired Resistance: Although not specifically documented for this compound, acquired resistance to KRASG12C inhibitors is a known phenomenon.[4][5][6] This can be mediated by secondary mutations in KRAS or bypass signaling pathways.
Pharmacokinetics and Off-Target Effects
Q6: What is the expected pharmacokinetic profile of this compound in mice?
A6: While detailed quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) for this compound in mice is not extensively published, it has been described as having "decent exposure" following intraperitoneal administration.[3][7] It is known to have a high Caco-2 efflux ratio, suggesting it may be a substrate for efflux transporters, and shows medium predicted clearance.[7]
Q7: Are there any known off-target effects of this compound?
A7: A SafetyScreen44™ panel at a 10 µM concentration showed that this compound hits 9 out of 44 targets, including M3/H, ALPHA1AH, COX-2, Ca+, MU/H, M2/H, COX-1, DATRANS, and 5HT2B.[7] The in vivo consequences of these off-target activities have not been fully elucidated, but they could potentially contribute to the observed toxicity (e.g., body weight loss).
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line / Assay | Value |
| IC50 (GDP-KRAS::SOS1 interaction) | Biochemical Assay | 7.0 nM |
| EC50 (Anti-proliferative) | NCI-H358 (KRASG12C) | 26 nM |
Table 2: In Vivo Efficacy of this compound in NCI-H358 Xenograft Model
| Dose and Schedule | Tumor Growth Inhibition (TGI) |
| 40 mg/kg i.p. once weekly | 68% |
| 40 mg/kg i.p. on two consecutive days (80 mg/kg total weekly) | 98% |
Note: The above data is compiled from publicly available resources. For complete and detailed information, please refer to the primary publications.
Experimental Protocols
NCI-H358 Xenograft Model Protocol
This protocol is a general guideline based on commonly used procedures for establishing NCI-H358 xenografts for studying KRAS inhibitors.
-
Cell Culture: Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Use female immunodeficient mice (e.g., NMRI nude mice), typically 6-8 weeks old.
-
Tumor Implantation:
-
Harvest NCI-H358 cells during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: Initiate treatment when the average tumor volume reaches approximately 100-200 mm3. Randomize the animals into treatment and control groups.
-
This compound Administration:
-
Prepare the this compound formulation as described in the FAQ section.
-
Administer this compound via intraperitoneal injection at the desired dose and schedule.
-
The vehicle control group should receive the same volume of the vehicle solution.
-
-
Endpoint Measurement:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers, immunohistochemistry).
-
Visualizations
Signaling Pathway
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting suboptimal efficacy in this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combinatorial approaches for mitigating resistance to KRAS-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opnme.com [opnme.com]
interpreting unexpected results with BI-0474
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BI-0474, a potent and selective covalent inhibitor of KRAS G12C.
Troubleshooting Guides
Unexpected Result 1: Reduced or No Potency in Cell-Based Assays
You observe a weaker anti-proliferative effect or higher EC50/IC50 values than expected in your KRAS G12C mutant cell line.
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Question: How was the this compound stock solution prepared and stored?
-
Troubleshooting: this compound is soluble in DMSO. For optimal results, use fresh DMSO as moisture can reduce solubility.[1] Prepare single-use aliquots of the stock solution and store them at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]
-
-
Cell Line and Experimental Conditions:
-
Question: Has the KRAS G12C mutation status of your cell line been verified?
-
Troubleshooting: Confirm the presence of the G12C mutation through sequencing. It is crucial to ensure that the targeted mutation is present, as this compound is highly selective for KRAS G12C and shows significantly lower activity against other KRAS mutants like G12D.[3][4]
-
Question: Are you using the appropriate negative control?
-
Troubleshooting: Use the diastereomer BI-0473 as a negative control.[5] BI-0473 has a 200-fold lower biochemical activity compared to this compound and can help differentiate between specific on-target effects and non-specific or off-target effects.[5]
-
-
Assay Protocol:
-
Question: What is the duration of your cell-based assay?
-
Troubleshooting: Initial inhibition of KRAS signaling can be followed by a reactivation of downstream pathways like ERK signaling within 24-72 hours.[6] Consider running time-course experiments to assess the dynamics of inhibition and potential cellular adaptation.
-
Experimental Workflow for Investigating Reduced Potency
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. opnme.com [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
BI-0474 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of BI-0474, a potent covalent inhibitor of KRAS G12C.[1][2][3]
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound?
For optimal stability, this compound should be stored as a powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
2. What are the recommended solvents for dissolving this compound?
This compound is soluble in DMSO at a concentration of up to 100 mg/mL.[4] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then further dilute it in cell culture medium to the desired final concentration. For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline, or suspension in vehicles like corn oil, are recommended.[4][5]
3. Is this compound sensitive to light or pH?
4. How should I handle and dispose of this compound?
Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Disposal of this compound and any contaminated materials should be in accordance with local institutional and governmental regulations for chemical waste.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected inhibition of downstream signaling (e.g., pERK). | Suboptimal inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Analyze early time points (e.g., 1-8 hours) to capture initial inhibition before feedback mechanisms are engaged.[6] |
| Poor inhibitor stability or activity. | Ensure the inhibitor has been stored and handled correctly. Prepare fresh dilutions from a concentrated stock for each experiment. Consider testing a fresh batch of the compound.[7] | |
| Rapid feedback activation of the signaling pathway. | Analyze early time points to confirm initial target engagement. Consider co-treatment with inhibitors of upstream receptor tyrosine kinases (RTKs) or other nodes in the pathway like SHP2 to block feedback loops.[6] | |
| Rebound of pERK or other pathway markers after initial inhibition. | Activation of wild-type RAS isoforms (NRAS, HRAS). | Use RAS-GTP pulldown assays to measure the activation status of wild-type RAS isoforms. |
| Activation of parallel signaling pathways. | Perform a broader analysis of signaling pathways, such as the PI3K/AKT/mTOR pathway, by conducting Western blots for key phosphorylated proteins (e.g., pAKT, pS6).[6] | |
| Development of resistance to this compound in long-term experiments. | Acquired mutations in KRAS that prevent inhibitor binding. | Sequence the KRAS gene in resistant cells to identify potential secondary mutations.[8] |
| Upregulation of bypass signaling pathways. | Analyze the expression and activation of other oncogenes (e.g., MET, BRAF) or the loss of tumor suppressors (e.g., PTEN) in resistant cells.[8] | |
| Histologic transformation of cancer cells. | If applicable, perform histological analysis of resistant tumors to check for changes in cell type.[8] |
Data Summary Tables
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Table 2: this compound In Vitro and In Vivo Formulations
| Application | Solvent/Vehicle | Example Protocol |
| In Vitro (Cell-based assays) | DMSO, Cell Culture Medium | Prepare a 10 mM stock solution in DMSO. Further dilute in cell culture medium to the final desired concentration. |
| In Vivo (Xenograft models) | PEG300, Tween-80, Saline | To prepare a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, mix, add 50 µL of Tween-80, mix, and then add 450 µL of saline.[5] |
| Corn oil | Add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil and mix well.[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Seed NCI-H358 cells (or other KRAS G12C mutant cell lines) in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® or MTT, according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the EC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the effect of this compound on signaling.
Protocol 3: In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject NCI-H358 cells suspended in a mixture of PBS and Matrigel into the flanks of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the this compound formulation as described in Table 2. Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 40 mg/kg, daily for 3 days).[5] Administer the vehicle to the control group.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting for pharmacodynamic markers or histological examination.
Visualizations
Caption: KRAS G12C Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound.
References
- 1. opnme.com [opnme.com]
- 2. opnme.com [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 8. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting BI-0474 Western Blot Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BI-0474 in their experiments and analyzing the results via Western Blot.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target in Western Blotting experiments?
This compound is a potent and irreversible covalent inhibitor of the KRASG12C mutant protein.[1][2][3][4][5][6][7][8] In a Western Blot experiment, you would not be directly detecting this compound. Instead, you would be analyzing the effect of this compound on the expression or post-translational modification of its target, KRASG12C, or downstream signaling proteins. A common downstream marker to assess the activity of KRAS inhibitors is the phosphorylation of ERK (p-ERK).[3][5]
Q2: I treated my KRASG12C-mutant cell line with this compound, but I don't see a decrease in the total KRASG12C band on my Western Blot. Is the inhibitor not working?
Not necessarily. This compound works by covalently binding to the KRASG12C protein and inhibiting its activity.[3][5] It does not typically cause the degradation of the total KRAS protein. Therefore, you should not expect to see a significant decrease in the total KRASG12C band. To assess the effectiveness of this compound, you should probe for downstream signaling markers that are affected by KRAS activity, such as phosphorylated ERK (p-ERK), which is expected to decrease upon successful inhibition.[3][5]
Q3: My p-ERK signal is weak or absent even in my untreated control. What could be the issue?
Several factors could lead to a weak or absent p-ERK signal:
-
Low basal signaling: The cell line you are using may have low basal KRAS signaling activity. Ensure you are using a cell line with a known KRASG12C mutation and demonstrable downstream signaling.
-
Sample preparation: Phosphatase inhibitors are crucial in your lysis buffer to preserve the phosphorylation status of proteins like ERK. Ensure they are fresh and used at the correct concentration.
-
Antibody issues: The primary antibody against p-ERK may be of poor quality, used at a suboptimal dilution, or the secondary antibody may be incorrect. Titrate your primary antibody and ensure the secondary antibody is appropriate for the primary (e.g., anti-rabbit secondary for a rabbit primary).
-
Low protein load: You may not be loading enough total protein on your gel. Aim for 20-30 µg of total protein per lane.
Q4: I am observing high background on my Western Blot, making it difficult to interpret the results. How can I reduce the background?
High background can be caused by several factors:[9][10][11][12][13][14][15]
-
Blocking: Insufficient blocking is a common cause.[9][10][11][14] Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).[9][10][11]
-
Antibody concentration: The concentration of your primary or secondary antibody may be too high.[9][11][12][13] Try diluting your antibodies further.
-
Washing steps: Inadequate washing can leave behind unbound antibodies. Increase the number and duration of your wash steps (e.g., 3-4 washes of 5-10 minutes each with TBST).[10][11][12]
-
Membrane handling: Ensure the membrane does not dry out at any point during the procedure.[13]
Q5: I am seeing non-specific bands on my blot. What could be the cause?
Non-specific bands can arise from:[9][10][12][13]
-
Primary antibody specificity: The primary antibody may be cross-reacting with other proteins. Ensure you are using a well-validated antibody.
-
High antibody concentration: Using too much primary or secondary antibody can lead to non-specific binding.[9][12][13]
-
Sample degradation: Protease inhibitors should always be included in your lysis buffer to prevent protein degradation, which can result in smaller, non-specific bands.[9]
-
Overloading of protein: Loading too much protein on the gel can lead to aggregation and non-specific antibody binding.[11][15]
Troubleshooting Guide
This table summarizes common issues, their potential causes, and suggested solutions when performing Western Blot analysis for this compound-treated samples.
| Issue | Potential Cause | Suggested Solution |
| No or Weak Signal for p-ERK | Ineffective this compound treatment | Confirm the concentration and incubation time of this compound. Use a positive control cell line known to respond to the inhibitor. |
| Low protein concentration in the sample.[9] | Load more protein per well (20-50 µg is a common starting range).[12] | |
| Inefficient protein transfer from gel to membrane.[9][11][14] | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[9][11] | |
| Primary antibody concentration is too low.[9] | Increase the primary antibody concentration or incubate overnight at 4°C.[9] | |
| Issues with the detection reagent. | Ensure your ECL substrate is not expired and has been stored correctly.[12] | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or use a fresh blocking solution (5% non-fat milk or BSA in TBST).[9] |
| Antibody concentration is too high.[11][12] | Reduce the concentration of the primary and/or secondary antibody. | |
| Inadequate washing.[10][11] | Increase the number and duration of wash steps with TBST.[12] | |
| Membrane dried out. | Ensure the membrane is always submerged in buffer during incubations and washes.[13] | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a well-validated antibody for your target protein. |
| Protein overloading.[11] | Reduce the amount of protein loaded per lane. | |
| Sample degradation. | Add protease and phosphatase inhibitors to your lysis buffer.[9] |
Experimental Protocols
Detailed Western Blot Protocol for Analyzing p-ERK Levels upon this compound Treatment
This protocol provides a general workflow. Optimal conditions may need to be determined for specific cell lines and antibodies.
-
Cell Lysis
-
Treat KRASG12C mutant cells with the desired concentration of this compound for the appropriate time.
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[16]
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation
-
Take a consistent amount of protein for each sample (e.g., 20-30 µg).
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[16]
-
-
SDS-PAGE
-
Load equal amounts of protein into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of your target protein.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[17]
-
-
Primary Antibody Incubation
-
Washing
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[18]
-
-
Washing
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing (Optional)
-
To detect total ERK or a loading control (e.g., beta-actin or GAPDH), the membrane can be stripped of the first set of antibodies and re-probed.
-
Visualizations
Caption: Figure 1: Western Blot Experimental Workflow
Caption: Figure 2: Simplified KRAS Signaling Pathway
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. selleckchem.com [selleckchem.com]
- 5. opnme.com [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. opnme.com [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. wildtypeone.substack.com [wildtypeone.substack.com]
- 13. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 15. bio-rad.com [bio-rad.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Enhancing BI-0474 Efficacy in Xenograft Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BI-0474, a covalent inhibitor of KRASG12C, in xenograft models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, thereby helping to optimize therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and irreversible covalent inhibitor of the KRASG12C mutant protein.[1][2] It functions by binding to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive GDP-bound state.[3] This prevents the interaction with downstream effector proteins, thereby inhibiting signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, that are crucial for tumor cell proliferation and survival.[4]
Q2: What is the recommended formulation and administration route for this compound in xenograft studies?
A2: this compound is not orally bioavailable and is therefore recommended for intraperitoneal (i.p.) administration in preclinical xenograft models.[1] A suggested formulation involves dissolving this compound in a vehicle such as 25% HP-β-CD in water, acidified to pH 6 with 0.1M HCl.[4]
Q3: What level of anti-tumor activity can be expected with this compound in a KRASG12C-mutant xenograft model?
A3: In the NCI-H358 non-small cell lung cancer xenograft model, this compound has demonstrated significant dose-dependent anti-tumor efficacy.[5] At a dose of 40 mg/kg, it can lead to substantial tumor growth inhibition.[5] For detailed efficacy data, please refer to the data tables below.
Q4: What are the potential mechanisms of resistance to this compound?
A4: Resistance to KRASG12C inhibitors like this compound can arise through various on-target and off-target mechanisms. On-target resistance can involve secondary mutations in the KRASG12C protein that prevent the covalent binding of the inhibitor.[6][7] Off-target mechanisms often involve the activation of bypass signaling pathways that circumvent the need for KRAS signaling, such as through the activation of other receptor tyrosine kinases (RTKs) or downstream effectors like MET, NRAS, or BRAF.[6][8]
Q5: Are there strategies to overcome resistance to this compound?
A5: Yes, combination therapies are a promising strategy to overcome or delay the onset of resistance. Preclinical studies have shown that combining KRASG12C inhibitors with inhibitors of other signaling proteins, such as EGFR, SHP2, or MEK, can enhance anti-tumor activity and overcome resistance.[9][10] Combining this compound with an SOS1 inhibitor has also been shown to enhance and extend the anti-tumor response.[10]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in the NCI-H358 xenograft model.
Table 1: this compound Efficacy in NCI-H358 Xenograft Model
| Dosage (mg/kg, i.p.) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| 40 | Once or twice weekly | 68% - 98% | [5] |
| 40 | Daily for 3 days | Significant reduction in unmodified KRASG12C | [4] |
| 80 | Not specified | 98% | [5] |
Table 2: Pharmacodynamic Effects of this compound in NCI-H358 Xenograft Model
| Dosage (mg/kg, i.p.) | Time Point | Biomarker | Observation | Reference |
| 40 | 3 days | Unmodified KRASG12C | Strong reduction | [4] |
| 40 | 3 days | RAS-GTP | Reduction | [4] |
| 40 | 3 days | pERK | Reduction | [4] |
| 40 | 3 days | Apoptosis | Induction | [4] |
Experimental Protocols
Protocol: Subcutaneous NCI-H358 Xenograft Model and this compound Treatment
This protocol provides a detailed methodology for establishing NCI-H358 xenografts in immunodeficient mice and subsequent treatment with this compound.
Materials:
-
NCI-H358 cells (KRASG12C mutant)
-
Culture medium (e.g., RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., BALB/c nude or NSG)
-
This compound
-
Vehicle for formulation (e.g., 25% HP-β-CD in water, acidified to pH 6)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture:
-
Culture NCI-H358 cells in a humidified incubator at 37°C and 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
Ensure cells are free from mycoplasma contamination.
-
-
Cell Preparation for Implantation:
-
Harvest cells at 70-80% confluency.
-
Wash cells with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with culture medium and centrifuge the cells.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Tumor Monitoring and Treatment Initiation:
-
Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare a fresh formulation of this compound in the chosen vehicle on each day of treatment.
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 40 mg/kg).
-
The control group should receive the vehicle alone.
-
Follow the planned dosing schedule (e.g., once daily, twice weekly).
-
-
Efficacy and Pharmacodynamic Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, or at specified time points, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for pERK, immunohistochemistry).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or inconsistent tumor growth | - Low cell viability or passage number- Suboptimal injection technique- Immune rejection (if using insufficiently immunocompromised mice) | - Use cells in the logarithmic growth phase and with low passage numbers.- Ensure a consistent subcutaneous injection technique.- Use highly immunodeficient mouse strains like NSG mice. |
| High variability in tumor response within a treatment group | - Inconsistent drug formulation or administration- Tumor heterogeneity | - Ensure accurate and consistent preparation and administration of this compound.- Increase the number of mice per group to improve statistical power. |
| Suboptimal anti-tumor efficacy | - Insufficient drug exposure- Development of resistance- The xenograft model is not dependent on the KRASG12C mutation | - Verify the formulation and administration of this compound.- Consider increasing the dose or frequency of administration (monitor for toxicity).- Analyze tumors for markers of resistance.- Confirm the KRASG12C dependency of the cell line. |
| Toxicity (e.g., significant body weight loss) | - High dose of this compound- Off-target effects of the covalent inhibitor | - Reduce the dose or dosing frequency of this compound.- Monitor mice closely for signs of toxicity.- Consider combination therapy with another agent to allow for a lower dose of this compound. |
| Tumor regrowth after initial response | - Acquired resistance | - Harvest regrowing tumors to analyze for resistance mechanisms (e.g., sequencing of KRAS, analysis of bypass pathways).- Consider initiating a combination therapy upon signs of regrowth in a new study. |
Visualizations
Caption: KRASG12C Signaling Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for this compound Efficacy Studies in Xenograft Models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Efficacy of KRASG12C Inhibitors Is Potentiated by PAK4 Inhibitor KPT9274 in Preclinical Models of KRASG12C-Mutant Pancreatic and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [repositori.upf.edu]
- 8. Overcoming Adaptive Resistance to KRAS and MEK Inhibitors by Co-targeting mTORC1/2 Complexes in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
addressing BI-0474 off-target activity in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the covalent KRAS G12C inhibitor, BI-0474. The information herein is intended to help identify and address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective irreversible covalent inhibitor of the KRAS G12C mutant protein.[1][2] It forms a covalent bond with the cysteine residue at position 12 of the KRAS G12C oncoprotein, locking it in an inactive state.[1][2] This inhibits downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, which are crucial for cell growth and survival in KRAS G12C-driven cancers.[1]
Q2: I'm observing unexpected effects in my experiment. Could these be due to off-target activities of this compound?
While this compound is highly selective for KRAS G12C, off-target effects are possible, especially at higher concentrations. A safety screen of 44 targets identified that at a concentration of 10 µM, this compound can interact with nine other proteins.[1] If you are using concentrations approaching this level, or if your experimental system is particularly sensitive, you might observe phenotypes that are not related to KRAS G12C inhibition.
Q3: What are the known off-targets of this compound?
At a concentration of 10 µM, this compound has been shown to interact with the following targets in the SafetyScreen44™ panel:
-
Muscarinic Receptors: M2 and M3[1]
-
Adrenergic Receptors: ALPHA1AH[1]
-
Enzymes: COX-1 and COX-2[1]
-
Transporters: Dopamine Transporter (DATRANS)[1]
-
Other GPCRs: MU/H (Mu-opioid receptor), 5HT2B (Serotonin receptor 2B)[1]
-
Ion Channels: Ca+ (likely a calcium channel)[1]
Q4: What potential cellular effects could be caused by these off-target interactions?
Inhibition of these off-targets could lead to a variety of cellular responses that are independent of KRAS G12C inhibition. Some potential effects include:
-
Muscarinic M2/M3 Receptor Antagonism: Muscarinic receptors are involved in processes like cell proliferation and signaling.[3] Antagonism of M3 receptors can inhibit cell growth in certain cancer cell lines.[3] Blockade of M2 and M3 receptors can also alter intracellular calcium levels and affect smooth muscle contraction.[4][5]
-
Alpha-1 Adrenergic Receptor Antagonism: Alpha-1 adrenergic antagonists can induce apoptosis in some cancer cell lines and affect blood pressure by relaxing smooth muscle in arterioles.[6][7][8]
-
COX-1/COX-2 Inhibition: Cyclooxygenase enzymes are key to the production of prostaglandins, which are involved in inflammation and cell growth.[9][10] Inhibition of COX-2 can have anti-inflammatory and anti-proliferative effects.[9]
-
Dopamine Transporter (DAT) Inhibition: Inhibition of DAT increases extracellular dopamine levels, which can affect cell signaling and behavior in neuronal contexts.[11][12]
-
5-HT2B Receptor Antagonism: Blockade of the 5-HT2B receptor has been shown to attenuate myofibroblast differentiation and fibrotic responses.[13][14]
Q5: How can I confirm that the observed phenotype in my experiment is due to on-target KRAS G12C inhibition?
Several key experiments can help you distinguish between on-target and off-target effects. These are detailed in the Troubleshooting Guide below and include:
-
Using the Negative Control Compound (BI-0473): This is the most critical control experiment.
-
Cellular Target Engagement Assays (e.g., CETSA): To confirm this compound is binding to KRAS G12C in your cells.
-
Washout Experiments: To differentiate between the effects of a covalent inhibitor and a reversible off-target effect.
-
Dose-Response Correlation: Correlating the effective concentration of this compound with its known on-target potency.
-
Rescue Experiments: Expressing a drug-resistant mutant of the target.
Quantitative Data
The following tables summarize the known potency and selectivity of this compound.
Table 1: On-Target and Selectivity Data for this compound
| Target | Assay | IC50 / EC50 (nM) |
| KRAS G12C::SOS1 Interaction | AlphaScreen | 7.0[15] |
| NCI-H358 Cell Proliferation (KRAS G12C) | Cellular Assay | 26[16] |
| KRAS G12D::SOS1 Interaction | AlphaScreen | 4,200[16] |
| GP2D Cell Proliferation (KRAS G12D) | Cellular Assay | 4,500[16] |
Table 2: Off-Target Profile of this compound at 10 µM
| Target | Class | Result |
| M3/H | Muscarinic Receptor | Hit |
| ALPHA1AH | Adrenergic Receptor | Hit |
| COX-2 | Enzyme | Hit |
| Ca+ | Ion Channel | Hit |
| MU/H | Opioid Receptor | Hit |
| M2/H | Muscarinic Receptor | Hit |
| COX-1 | Enzyme | Hit |
| DATRANS | Transporter | Hit |
| 5HT2B | Serotonin Receptor | Hit |
| Data from the SafetyScreen44™ panel.[1] |
Troubleshooting Guide
If you suspect off-target effects are influencing your results, follow these steps to troubleshoot.
Step 1: The Negative Control Experiment
The most definitive way to determine if an observed effect is on-target is to use the provided negative control compound, BI-0473 .
-
What is BI-0473? BI-0473 is a diastereomer of this compound. It contains the same reactive acrylamide "warhead" but has a stereochemical change that significantly reduces its non-covalent binding affinity for KRAS G12C, resulting in a ~200-fold lower biochemical activity.[1][16]
-
How to use it: Perform a parallel experiment where you treat your cells with BI-0473 at the same concentrations as this compound.
-
Interpreting the results:
-
Phenotype observed with this compound but NOT with BI-0473: This strongly suggests the effect is due to on-target inhibition of KRAS G12C.
-
Phenotype observed with BOTH this compound and BI-0473: This indicates the effect is likely due to an off-target interaction or non-specific cytotoxicity, as both compounds share the same chemical scaffold and reactive group.
-
Experimental Protocols
Protocol 1: Negative Control Proliferation Assay
Objective: To determine if the anti-proliferative effects of this compound are on-target.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
KRAS wild-type cell line (e.g., A549)
-
This compound
-
BI-0473 (negative control)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed both NCI-H358 and A549 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and BI-0473 in cell culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or BI-0473. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal on a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 for each compound in each cell line.
Expected Outcome:
-
This compound should show potent inhibition of NCI-H358 cell proliferation (low nM IC50) and significantly less activity in A549 cells.
-
BI-0473 should have a much higher IC50 value (µM range) in NCI-H358 cells compared to this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to and stabilizes KRAS G12C in intact cells.
Materials:
-
NCI-H358 cells
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes and a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-KRAS antibody
Procedure:
-
Culture NCI-H358 cells to ~80% confluency.
-
Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble KRAS in the supernatant by Western blotting.
Expected Outcome: Binding of this compound should stabilize the KRAS G12C protein, making it more resistant to heat-induced denaturation. This will result in more soluble KRAS protein being present at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples.
Protocol 3: Washout Experiment for Covalent Target Engagement
Objective: To demonstrate that the observed cellular effect is due to the irreversible covalent binding of this compound to its target.
Materials:
-
NCI-H358 cells
-
This compound
-
A reversible, non-covalent KRAS G12C inhibitor (if available, for comparison)
-
Cell culture medium
-
Reagents for the specific cellular assay (e.g., Western blot for p-ERK)
Procedure:
-
Treat NCI-H358 cells with a saturating concentration of this compound (e.g., 1 µM) for 1-2 hours.
-
Washout Group: Remove the medium, wash the cells extensively with fresh, pre-warmed medium (e.g., 3-5 times), and then add fresh medium without the inhibitor.
-
No Washout Group: Maintain the cells in the medium containing this compound.
-
At various time points after the washout (e.g., 0, 4, 8, 24 hours), lyse the cells and analyze the downstream signaling readout (e.g., p-ERK levels by Western blot).
Expected Outcome:
-
This compound (Covalent): The inhibition of p-ERK should persist in the washout group for an extended period, as the inhibitor is covalently bound to KRAS G12C. The signal will only recover as new KRAS protein is synthesized.
-
Reversible Inhibitor: The inhibition of p-ERK should be quickly reversed in the washout group as the inhibitor diffuses out of the cells.
Visualizations
Signaling Pathway and Troubleshooting Logic
Experimental Workflow for Off-Target Investigation
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Neuromuscular relaxants as antagonists for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing of α1-Adrenoceptor Antagonists: Impact in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. verywellhealth.com [verywellhealth.com]
- 11. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 13. 5-HT2B receptor antagonists attenuate myofibroblast differentiation and subsequent fibrotic responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are 5-HT2B receptor antagonists and how do they work? [synapse.patsnap.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Pardon Our Interruption [opnme.com]
Technical Support Center: Optimizing Cell Viability Assays with BI-0474
Welcome to the technical support center for utilizing BI-0474 in your cell viability assays. This resource provides troubleshooting guidance and frequently asked questions to help you achieve accurate and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and irreversible covalent inhibitor of the KRASG12C mutant protein.[1][2][3] The KRAS protein is a key molecular switch in signaling pathways that control cell growth and survival.[1][2] The G12C mutation leads to constitutively active KRAS, driving tumor cell proliferation. This compound specifically binds to the cysteine residue of the G12C mutant, locking the KRAS protein in an inactive, GDP-bound state.[4] This inhibits downstream signaling through pathways like the RAF-MEK-ERK (MAPK) cascade, ultimately leading to reduced cell proliferation and apoptosis.[5]
Q2: Which cell lines are sensitive to this compound?
Cell lines harboring the KRASG12C mutation are sensitive to this compound. A commonly used sensitive cell line is NCI-H358 (non-small cell lung cancer).[1][6] In contrast, cell lines with other KRAS mutations (e.g., G12D) or wild-type KRAS are significantly less sensitive.[1][2]
Q3: What is the recommended starting concentration range for this compound in a cell viability assay?
Based on published data, a starting concentration range of 1 nM to 10,000 nM is appropriate for generating a dose-response curve in sensitive cell lines like NCI-H358.[6] The reported EC50 for this compound in NCI-H358 cells is approximately 26 nM after a 3-day incubation.[6] Optimization for your specific cell line and assay conditions is recommended.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO.[7] For cell-based assays, it is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO (e.g., 100 mg/mL).[7] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[6] When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Metric | Value | Cell Line / Conditions |
| Biochemical Assay | IC50 (GDP-KRAS::SOS1) | 7.0 nM | Cell-free |
| Cell Proliferation | EC50 | 26 nM | NCI-H358 (KRAS G12C) |
| Cell Proliferation | EC50 | > 4 µM | GP2D (KRAS G12D) |
Data compiled from multiple sources.[1][6]
Table 2: Recommended Starting Parameters for Cell Viability Assays with this compound
| Parameter | Recommendation |
| Cell Line | KRAS G12C mutant (e.g., NCI-H358) |
| Control Cell Line | KRAS wild-type or other mutant (e.g., GP2D) |
| This compound Concentration Range | 1 nM - 10,000 nM (for dose-response) |
| Vehicle Control | DMSO (at the same final concentration as the highest this compound dose) |
| Incubation Time | 72 hours (can be optimized from 24 to 120 hours) |
| Assay Readout | Luminescence (e.g., CellTiter-Glo) or Fluorescence (e.g., Resazurin) |
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is suitable for determining the number of viable cells based on ATP quantification.[8][9][10]
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Include wells with medium only for background measurement.
-
Incubate for 24 hours to allow cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[8][11]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8][12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][12]
-
Measure luminescence using a plate reader.
-
Protocol 2: Resazurin (AlamarBlue®) Fluorescent Cell Viability Assay
This protocol measures cell viability based on the metabolic reduction of resazurin to the fluorescent resorufin.[13][14][15][16]
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol, using an opaque-walled 96-well plate.
-
-
Assay Procedure:
-
Prepare the resazurin solution (e.g., 0.15 mg/mL in sterile PBS).[13]
-
Add 10-20 µL of the resazurin solution to each well containing 100 µL of culture medium.[13][15]
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light. The optimal incubation time should be determined for your specific cell line and density.
-
Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.[13][16]
-
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension: Before seeding, ensure cells are well-mixed and not clumped.
-
Pipetting Technique: Use calibrated pipettes and be consistent with your technique. For reagent addition, consider using a multichannel pipette.
-
Mixing: After reagent addition, ensure proper mixing on an orbital shaker as recommended by the assay protocol.[17]
-
Edge Effects: To minimize evaporation from outer wells, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.
-
Issue 2: Low or no signal in treated wells, even at low this compound concentrations.
-
Possible Cause: Incorrect compound dilution, degradation of this compound, or high cell seeding density leading to nutrient depletion.
-
Troubleshooting Steps:
-
Compound Preparation: Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment.
-
Cell Seeding Density: Optimize the initial cell seeding density to ensure cells are in an exponential growth phase throughout the experiment.
-
Assay Controls: Include a positive control (a known cytotoxic agent) to ensure the assay is performing as expected.
-
Issue 3: Unexpectedly high viability or a right-shifted IC50 curve with metabolic assays (e.g., MTT, Resazurin).
-
Possible Cause: Direct chemical interference of this compound with the assay reagent. Some small molecules can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false-positive signal for viability.[18][19]
-
Troubleshooting Steps:
-
Cell-Free Control: Set up control wells containing culture medium and the same concentrations of this compound as your experimental wells, but without cells. Add the assay reagent and measure the signal. A significant signal in these wells indicates direct interference.
-
Wash Step (for Resazurin): Before adding the resazurin reagent, you can gently wash the cells with sterile PBS to remove the compound-containing medium. This can help reduce interference.
-
Switch Assay Type: If interference is confirmed, consider using an ATP-based assay like CellTiter-Glo®, which is generally less susceptible to interference from small molecules.[20]
-
Issue 4: Signal saturation or decrease at high cell densities.
-
Possible Cause: The number of cells exceeds the linear range of the assay. For resazurin, the fluorescent product resorufin can be further reduced to a non-fluorescent product at high metabolic activity.[15]
-
Troubleshooting Steps:
-
Cell Titration: Perform a cell titration experiment to determine the optimal cell seeding density that falls within the linear range of your chosen assay.
-
Optimize Incubation Time: For assays like resazurin, a shorter incubation time may be necessary for higher cell densities to avoid over-reduction of the substrate.
-
Mandatory Visualizations
Caption: this compound mechanism of action in the KRAS signaling pathway.
Caption: General experimental workflow for a cell viability assay.
Caption: A logical workflow for troubleshooting viability assay artifacts.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ch.promega.com [ch.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. abcam.com [abcam.com]
- 15. biotium.com [biotium.com]
- 16. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
Technical Support Center: BI-0474 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the KRAS G12C inhibitor, BI-0474, in animal models. The information is intended for scientists and drug development professionals to proactively manage and mitigate potential in vivo toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and irreversible covalent inhibitor of the KRAS G12C mutant protein.[1][2][3][4] It specifically binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive state. This prevents downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) pathway, which are crucial for cancer cell proliferation and survival.[2][4]
Q2: What is the primary observed toxicity of this compound in animal models?
A2: The most consistently reported adverse effect of this compound in mouse xenograft models is dose-dependent body weight loss.[5] This has been observed in studies where this compound was administered intraperitoneally at efficacious doses.
Q3: Are there other known toxicities associated with this compound?
A3: Currently, publicly available data on the comprehensive toxicity profile of this compound is limited. Beyond body weight loss, specific details regarding organ-specific, hematological, or biochemical toxicities have not been extensively published. In vitro safety screening at a high concentration (10 µM) indicated potential interaction with several other targets, but the in vivo relevance of these findings is not established.[2] Researchers should therefore consider implementing a tiered toxicity assessment in their studies.
Troubleshooting Guide: Minimizing and Managing this compound Toxicity
This guide provides actionable steps to address common challenges encountered during in vivo experiments with this compound.
Issue 1: Significant Body Weight Loss Observed in Treated Animals
-
Potential Cause: On-target effects in normal tissues expressing KRAS, off-target activities, or general stress related to the formulation or administration.
-
Troubleshooting Steps:
-
Dose Optimization: If significant weight loss is observed, consider a dose de-escalation study to find the maximum tolerated dose (MTD) in your specific animal model and strain. Efficacy can still be achieved at lower, less toxic doses.
-
Dosing Schedule Modification: Explore alternative dosing schedules. For example, intermittent dosing (e.g., once or twice weekly) may maintain anti-tumor efficacy while allowing for recovery between doses, potentially mitigating cumulative toxicity and weight loss.[6]
-
Supportive Care: Implement supportive care measures to help animals maintain body weight and hydration. This can include providing supplemental nutrition and hydration sources.
-
Vehicle Control: Ensure that the observed weight loss is not a result of the vehicle formulation itself by including a vehicle-only control group.
-
Issue 2: Lack of Overt Signs of Toxicity Despite Body Weight Loss
-
Potential Cause: Subclinical toxicity affecting organ function or metabolism that may not be immediately apparent through visual inspection.
-
Troubleshooting Steps:
-
Comprehensive Health Monitoring: In addition to daily body weight measurements, implement a scoring system to monitor animal health. This should include assessing activity levels, posture, fur condition, and signs of dehydration.
-
Blood Collection for Analysis: If ethically permissible and technically feasible, collect blood samples at baseline and at the end of the study for a complete blood count (CBC) and serum biochemistry analysis. This can provide insights into potential hematological, liver, or kidney toxicity.
-
Histopathological Analysis: At the study endpoint, perform a gross necropsy and collect major organs (liver, spleen, kidneys, lungs, heart) for histopathological examination to identify any tissue-level abnormalities.
-
Experimental Protocols
Protocol 1: Recommended Formulation and Administration of this compound
This compound is not orally bioavailable and requires parenteral administration for in vivo studies.[1] Intraperitoneal (i.p.) injection is the most commonly reported route.
Formulation Option A (Aqueous-based):
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the final working solution, dilute the stock in a vehicle consisting of 40% PEG300, 5% Tween-80, and 45% saline to achieve the desired final concentration of this compound and a final DMSO concentration of 10% or less.[2]
-
Ensure the final solution is clear and administer immediately after preparation.
Formulation Option B (Oil-based):
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the stock solution in corn oil to the desired final concentration, with the final DMSO concentration at 10%.[7]
-
Mix thoroughly to ensure a uniform suspension before administration.
Protocol 2: Proactive Toxicity Monitoring in Animal Models
-
Baseline Data Collection: Before the first dose, record the body weight of each animal. If possible, collect a baseline blood sample.
-
Daily Monitoring:
-
Measure and record the body weight of each animal.
-
Perform a visual health assessment and record a clinical score for each animal (e.g., based on posture, activity, and grooming).
-
Monitor food and water intake.
-
-
Intervention Thresholds: Establish clear endpoints and intervention thresholds. A common humane endpoint is a body weight loss exceeding 20% of the baseline weight.[3]
-
Terminal Procedures:
-
At the end of the study, collect terminal blood samples for CBC and serum biochemistry.
-
Perform a gross necropsy and collect key organs for histopathological analysis.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy and Observed Toxicity of this compound in a Xenograft Model
| Dose and Schedule | Tumor Growth Inhibition (TGI) | Observed Body Weight Loss | Animal Model | Reference |
| 40 mg/kg i.p. (weekly) | 68% | Some body weight loss | NCI-H358 xenograft | [6] |
| 80 mg/kg i.p. (40 mg/kg on 2 consecutive days, weekly) | 98% | More pronounced body weight loss | NCI-H358 xenograft | [6] |
Table 2: In Vitro Off-Target Profile of this compound (at 10 µM)
| Target | Activity |
| M3/H | Hit |
| ALPHA1AH | Hit |
| COX-2 | Hit |
| Ca+ | Hit |
| MU/H | Hit |
| M2/H | Hit |
| COX-1 | Hit |
| DATRANS | Hit |
| 5HT2B | Hit |
| Source: SafetyScreen44TM[2] |
Visualizations
Caption: this compound Mechanism of Action.
Caption: Toxicity Troubleshooting Workflow.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearh2o.com [clearh2o.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Chemotherapy can induce weight normalization of morbidly obese mice despite undiminished ingestion of high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Validation & Comparative
The Evolving Landscape of KRAS G12C Inhibitors: A Comparative Analysis
For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy. However, the development of covalent inhibitors specifically targeting the KRAS G12C mutation has marked a paradigm shift in the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This guide provides a detailed comparison of prominent KRAS G12C inhibitors, including the approved therapies sotorasib and adagrasib, the promising late-stage clinical candidate divarasib, and other emerging agents. We present a comprehensive overview of their mechanisms of action, preclinical potency, clinical efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: Covalently Silencing an Oncogenic Driver
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation, a substitution of glycine for cysteine at codon 12, impairs the intrinsic GTPase activity of the KRAS protein. This results in a constitutively active, GTP-bound state, leading to the hyperactivation of downstream oncogenic signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive uncontrolled cell growth and tumor proliferation.
KRAS G12C inhibitors are small molecules that selectively and irreversibly bind to the mutant cysteine residue at position 12. This covalent binding occurs within a transiently accessible pocket, known as the switch-II pocket, which is present when KRAS G12C is in its inactive, GDP-bound state. By forming this covalent bond, these inhibitors effectively lock the KRAS G12C protein in an inactive conformation, thereby blocking its interaction with downstream effector proteins and suppressing oncogenic signaling.
Preclinical Performance: A Quantitative Comparison
The in vitro potency of KRAS G12C inhibitors is a key determinant of their potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the reported IC50 values for several KRAS G12C inhibitors against various cancer cell lines. It is important to note that direct comparison of these values should be interpreted with caution, as experimental conditions can vary between studies.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sotorasib | MIA PaCa-2 | Pancreatic | ~9 | [1] |
| NCI-H358 | NSCLC | ~6 | [1] | |
| Adagrasib | Various KRAS G12C mutant cell lines | Various | 10 - 973 (2D culture) | [2] |
| 0.2 - 1042 (3D culture) | [2] | |||
| Divarasib | KRAS G12C mutant cell lines | Various | <10 | [3][4] |
Preclinical studies have suggested that divarasib may have greater potency and selectivity compared to sotorasib and adagrasib.[5][6]
Clinical Efficacy and Safety: Head-to-Head and Monotherapy Trials
The clinical development of KRAS G12C inhibitors has been rapid, with two agents, sotorasib and adagrasib, receiving accelerated approval from the FDA for the treatment of patients with KRAS G12C-mutated NSCLC.[7] Divarasib has also shown promising antitumor activity in early-phase clinical trials.[6] An ongoing Phase 3 clinical trial, Krascendo 1 (NCT06497556), is directly comparing the efficacy and safety of divarasib against sotorasib or adagrasib in patients with previously treated KRAS G12C-positive NSCLC.[1][8][9][10][11]
The following table summarizes key clinical trial data for these inhibitors in NSCLC.
| Inhibitor | Clinical Trial | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Sotorasib | CodeBreaK 100 | 2 | 37.1% | 6.8 months | [7] |
| Adagrasib | KRYSTAL-1 | 1/2 | 42.9% | 6.5 months | [7] |
| Divarasib | Phase 1 (NCT04449874) | 1 | 53.4% | 13.1 months | [6] |
| Garsorasib | Phase 2 | 2 | 52% | 9.0 months | [12] |
| Fulzerasib | Phase 2 | 2 | 46.6% (confirmed) | 8.3 months | [13] |
| Olomorasib | Phase 1/2 (LOXO-RAS-20001) | 1/2 | 35% (non-CRC solid tumors) | 7.1 months (non-CRC solid tumors) | [14] |
Safety Profile
The most common treatment-related adverse events for KRAS G12C inhibitors include diarrhea, nausea, vomiting, and fatigue.[9] While generally manageable, these side effects can be dose-limiting in some patients. The safety profiles of these agents are a key consideration in clinical practice and in the ongoing head-to-head trials.
Experimental Protocols
A variety of in vitro and in vivo assays are employed to characterize the activity of KRAS G12C inhibitors. Below are generalized protocols for key experiments.
Cell Viability Assay
Objective: To determine the effect of a KRAS G12C inhibitor on the proliferation and survival of cancer cells.
Protocol:
-
Cell Seeding: Seed KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value using a suitable software.[15]
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of a KRAS G12C inhibitor in a mouse model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12C mutant cancer cells (e.g., NCI-H358) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the KRAS G12C inhibitor and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.[3][15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the KRAS signaling pathway and a typical experimental workflow for evaluating KRAS G12C inhibitors.
Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Caption: A typical experimental workflow for the development of KRAS G12C inhibitors.
Future Directions
The field of KRAS G12C inhibitors is rapidly advancing, with a focus on developing next-generation compounds with improved potency, selectivity, and the ability to overcome resistance mechanisms. Combination therapies, pairing KRAS G12C inhibitors with other targeted agents or immunotherapies, are also being actively explored to enhance their anti-tumor activity and provide more durable responses for patients.[7] The results of ongoing head-to-head clinical trials will be crucial in defining the optimal treatment strategies for patients with KRAS G12C-mutated cancers.
References
- 1. A Study Evaluating the Efficacy and Safety of Divarasib Versus Sotorasib or Adagrasib in Participants With Previously Treated KRAS G12C-positive Advanced or Metastatic Non-Small Cell Lung Cancer | Clinical Trials at Yale [medicine.yale.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. esmo.org [esmo.org]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. forpatients.roche.com [forpatients.roche.com]
- 10. A Study Evaluating the Efficacy and Safety of Divarasib Versus Sotorasib or Adagrasib in Participants With Previously Treated KRAS G12C-positive Advanced or Metastatic Non-Small Cell Lung Cancer (Krascendo 1) | Rush [rush.edu]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. ilcn.org [ilcn.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 15. benchchem.com [benchchem.com]
A Preclinical Head-to-Head: BI-0474 and Sotorasib (AMG 510) for KRAS G12C Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical data for two prominent KRAS G12C inhibitors: BI-0474 and sotorasib (AMG 510). This analysis is based on publicly available preclinical data and aims to offer an objective comparison of their biochemical and cellular potency, as well as their in vivo efficacy.
The Kirsten Rat Sarcoma (KRAS) oncogene, particularly with the G12C mutation, has long been a challenging target in oncology. The development of covalent inhibitors that specifically bind to the mutant cysteine residue has marked a significant breakthrough. Both this compound and sotorasib are irreversible covalent inhibitors that lock the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.
Quantitative Data Summary
The following tables summarize the key preclinical data for this compound and sotorasib. It is important to note that the data has been compiled from various sources and may not have been generated under identical experimental conditions.
Table 1: In Vitro Potency
| Parameter | This compound | Sotorasib (AMG 510) | Cell Line / Assay Conditions |
| Biochemical IC50 | 7.0 nM[1] | Not explicitly stated in a comparable assay | KRASG12C::SOS1 Protein-Protein Interaction Assay |
| Cellular EC50 | 26 nM[2] | ~6 nM - 81.8 nM[3] | NCI-H358 Cell Proliferation/Viability Assay |
| p-ERK Inhibition IC50 | Not explicitly stated | 10 - 120 nM[4] | Various KRAS G12C-mutant cell lines |
Table 2: In Vivo Efficacy in NCI-H358 Xenograft Model
| Compound | Dose & Administration | Tumor Growth Inhibition (TGI) |
| This compound | 40 mg/kg, i.p. | 68% and 98%[2] |
| Sotorasib (AMG 510) | 30 mg/kg, p.o. | Tumor size reduction[3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
KRASG12C::SOS1 Protein-Protein Interaction (PPI) Assay
Objective: To determine the concentration of the inhibitor required to block the interaction between KRAS G12C and its guanine nucleotide exchange factor, SOS1, by 50% (IC50).
Methodology:
-
Reagents: Recombinant human KRAS G12C protein (GDP-loaded), recombinant human SOS1 protein, and a non-hydrolyzable GTP analog. Detection is often achieved using technologies like Homogeneous Time-Resolved Fluorescence (HTRF)[5].
-
Assay Principle: In the absence of an inhibitor, GTP-loaded KRAS G12C binds to SOS1. This interaction brings a donor fluorophore and an acceptor fluorophore (conjugated to antibodies targeting tags on the recombinant proteins) into close proximity, generating a FRET signal[6].
-
Procedure:
-
The test compound (this compound or sotorasib) is serially diluted and added to the wells of a microplate.
-
Tagged KRAS G12C and SOS1 proteins are added to the wells.
-
The reaction is initiated by the addition of GTP.
-
After an incubation period (typically 1-2 hours) at room temperature, the detection reagents are added.
-
The HTRF signal is read on a compatible plate reader.
-
-
Data Analysis: The signal is normalized to controls, and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.
NCI-H358 Cell Proliferation Assay
Objective: To determine the concentration of the inhibitor that reduces the growth of KRAS G12C-mutant NCI-H358 cells by 50% (EC50).
Methodology:
-
Cell Line: NCI-H358, a human lung adenocarcinoma cell line harboring the KRAS G12C mutation[7].
-
Assay Principle: The assay measures cell viability, often by quantifying ATP levels, which correlate with the number of metabolically active cells.
-
Procedure:
-
NCI-H358 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compound.
-
The plates are incubated for a set period, typically 72 hours[3][8].
-
A cell viability reagent (e.g., CellTiter-Glo®) is added to each well.
-
The luminescent signal is measured using a plate reader.
-
-
Data Analysis: The data is normalized to vehicle-treated control cells, and the EC50 value is determined using a non-linear regression analysis.
In Vivo NCI-H358 Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID) are used to prevent rejection of the human tumor cells.
-
Procedure:
-
NCI-H358 cells are injected subcutaneously into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The test compound is administered via the specified route (intraperitoneal for this compound, oral for sotorasib) at the indicated dose and schedule.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the change in tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Concluding Remarks
References
- 1. Evaluation of AMG510 Therapy on KRAS-Mutant Non–Small Cell Lung Cancer and Colorectal Cancer Cell Using a 3D Invasive Tumor Spheroid System under Normoxia and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. revvity.com [revvity.com]
- 6. blossombio.com [blossombio.com]
- 7. Cellosaurus cell line NCI-H358 (CVCL_1559) [cellosaurus.org]
- 8. benchchem.com [benchchem.com]
In Vitro Potency Showdown: BI-0474 vs. Adagrasib (MRTX849) in Targeting KRAS G12C
A comparative analysis of two prominent covalent inhibitors of the KRAS G12C mutation, BI-0474 and adagrasib (formerly MRTX849), reveals distinct in vitro potency profiles. Both molecules are designed to irreversibly bind to the mutant cysteine at position 12, locking the KRAS protein in its inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling. This guide provides a head-to-head comparison of their performance based on available experimental data.
Quantitative Potency Overview
The in vitro efficacy of this compound and adagrasib has been evaluated through various biochemical and cell-based assays. The following table summarizes their potency, primarily measured by IC50 and EC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of a biological or biochemical function.
| Parameter | This compound | Adagrasib (MRTX849) |
| Biochemical IC50 | 7.0 nM (KRAS G12C::SOS1 Interaction)[1][2] | 5 nM[3] |
| Cellular Antiproliferative EC50/IC50 | 26 nM (NCI-H358 cells)[1][2] | 0.2 - 1042 nM (Across various KRAS G12C cell lines, 3D/2D formats)[4][5][6] |
| Mechanism of Action | Irreversible covalent inhibitor[7][8] | Irreversible covalent inhibitor[4][5][6] |
Experimental Methodologies
The potency values presented are derived from specific experimental protocols designed to measure either direct target engagement or the downstream cellular effects of KRAS G12C inhibition.
Biochemical Assays
-
This compound: KRAS G12C::SOS1 AlphaScreen Assay This assay quantifies the ability of the inhibitor to disrupt the protein-protein interaction (PPI) between KRAS G12C and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the activation of KRAS. The assay principle relies on AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology, where donor and acceptor beads are brought into proximity by the KRAS-SOS1 interaction, generating a signal. An effective inhibitor like this compound prevents this interaction, leading to a decrease in the luminescent signal. The IC50 value of 7.0 nM indicates a high potency in disrupting this key interaction for KRAS activation.[1][2]
-
Adagrasib: Potency Determination Adagrasib's biochemical IC50 of 5 nM was determined, though the specific assay format is not detailed in the provided results.[3] Generally, such assays would involve measuring the inhibition of KRAS G12C activity or its interaction with binding partners.
Cell-Based Assays
-
This compound: NCI-H358 Cell Proliferation Assay The antiproliferative activity of this compound was assessed using the NCI-H358 non-small cell lung cancer cell line, which harbors the KRAS G12C mutation.[1][2] Cells were treated with varying concentrations of this compound for 3 days.[1] The potency, measured as the EC50 value of 26 nM, was determined by quantifying the reduction in cell viability, likely using a method like the CellTiter-Glo assay which measures ATP levels as an indicator of metabolically active cells.
-
Adagrasib: Multi-Cell Line Viability Assays The cellular potency of adagrasib was evaluated across a broad panel of cancer cell lines with the KRAS G12C mutation.[6] The experiments were conducted in both 2D (adherent cells, 3-day incubation) and 3D (spheroid, 12-day incubation) formats to better mimic the tumor microenvironment.[4][6] Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay.[6] The wide range of IC50 values (10-973 nM in 2D; 0.2-1042 nM in 3D) reflects the variable dependency of different cancer cell lines on KRAS G12C signaling for their growth and survival.[4][5][6]
Visualizing the Mechanism and Workflow
KRAS Signaling Pathway and Inhibitor Action
The KRAS protein is a critical node in intracellular signaling. Upon activation by upstream signals from receptor tyrosine kinases (RTKs), KRAS cycles from an inactive GDP-bound state to an active GTP-bound state. The G12C mutation impairs GTP hydrolysis, locking KRAS in a constitutively active state, which drives downstream pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades, leading to uncontrolled cell proliferation and survival.[9][10] Both this compound and adagrasib covalently bind to the mutant cysteine-12, trapping KRAS G12C in its inactive state and blocking these oncogenic signals.[4]
Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibition.
General Workflow for In Vitro Potency Assessment
The determination of in vitro potency for KRAS G12C inhibitors typically follows a standardized workflow, beginning with biochemical assays to confirm direct target engagement and followed by cell-based assays to measure the physiological impact on cancer cells.
Caption: Generalized workflow for determining the in vitro potency of KRAS inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. opnme.com [opnme.com]
- 3. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. opnme.com [opnme.com]
- 8. opnme.com [opnme.com]
- 9. researchgate.net [researchgate.net]
- 10. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: BI-0474 Versus Other Key KRAS G12C Inhibitor Tool Compounds
For researchers, scientists, and drug development professionals navigating the landscape of KRAS G12C inhibitors, a clear understanding of the comparative performance of available tool compounds is paramount. This guide provides a head-to-head comparison of BI-0474 with other widely used KRAS G12C inhibitors, presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways.
This compound is an irreversible, covalent inhibitor of KRAS G12C that has demonstrated significant cellular activity and in vivo efficacy.[1][2] Developed through a collaborative effort between Boehringer Ingelheim and Vanderbilt University, this compound was discovered by optimizing non-covalent binding from a fragment identified via an NMR-based screen.[1][2] This compound, along with its diastereomeric negative control, BI-0473, serves as a valuable tool for investigating the therapeutic potential of targeting the KRAS G12C mutation.[1][2]
Biochemical and Cellular Potency: A Comparative Analysis
The efficacy of a tool compound is fundamentally determined by its biochemical potency against its target and its activity in a cellular context. The following tables summarize the available comparative data for this compound and other prominent KRAS G12C inhibitors.
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | KRAS G12C | KRAS G12C::SOS1 AlphaScreen | 7 | [1] |
| AMG-510 (Sotorasib) | KRAS G12C | KRAS G12C::SOS1 AlphaScreen | Comparable to this compound | [1] |
| BI-0473 (Negative Control) | KRAS G12C | KRAS G12C::SOS1 AlphaScreen | 1,200 | [1] |
Table 1: Biochemical Activity of KRAS G12C Inhibitors. This table directly compares the half-maximal inhibitory concentration (IC50) of this compound and sotorasib in a biochemical assay measuring the disruption of the KRAS G12C and SOS1 protein-protein interaction. A lower IC50 value indicates greater potency.
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| This compound | NCI-H358 (KRAS G12C) | Cell Proliferation | 26 | [1] |
| AMG-510 (Sotorasib) | NCI-H358 (KRAS G12C) | Cell Proliferation | Slightly more potent than this compound | [1] |
| This compound | GP2D (KRAS G12D) | Cell Proliferation | 4,500 | [1] |
| K20 | H358 and H23 (KRAS G12C) | Cell Proliferation | 1,160 (average) | [3] |
| ARS-1620 | H358 and H23 (KRAS G12C) | Cell Proliferation | 1,320 (average) | [3] |
Table 2: Antiproliferative Activity of KRAS G12C Inhibitors. This table presents the half-maximal effective concentration (EC50) of various inhibitors in cancer cell lines harboring the KRAS G12C mutation, indicating their potency in a cellular environment. The high EC50 of this compound in the KRAS G12D cell line highlights its selectivity.
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of a compound. This compound has demonstrated significant anti-tumor efficacy in a xenograft model using NCI-H358 cells.[1][2]
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | NCI-H358 Xenograft | 40 mg/kg, i.p., once weekly | 68% | [1][2] |
| This compound | NCI-H358 Xenograft | 40 mg/kg, i.p., twice weekly on consecutive days | 98% | [1][2] |
| K20 | NCI-H358 Xenograft | Not specified | 41% | [3] |
| ARS-1620 | NCI-H358 Xenograft | Not specified | 47% | [3] |
Table 3: In Vivo Anti-Tumor Efficacy of KRAS G12C Inhibitors. This table summarizes the tumor growth inhibition observed with different KRAS G12C inhibitors in a mouse xenograft model of non-small cell lung cancer.
The KRAS Signaling Pathway and Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth and survival.[1][2] Activating mutations, such as G12C, lock KRAS in an active, GTP-bound state, leading to uncontrolled downstream signaling, primarily through the RAF-MEK-ERK (MAPK) pathway.[1][2]
Covalent KRAS G12C inhibitors like this compound bind to the mutant cysteine residue, trapping the protein in its inactive, GDP-bound state. This prevents the interaction with effector proteins and subsequently blocks the downstream oncogenic signaling cascade.
KRAS Signaling Pathway and this compound Inhibition.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the accurate interpretation and replication of the presented data.
KRAS G12C::SOS1 AlphaScreen Assay
This biochemical assay quantifies the ability of an inhibitor to disrupt the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1. The assay is based on the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. Biotinylated KRAS G12C is captured by streptavidin-coated donor beads, and GST-tagged SOS1 is captured by anti-GST acceptor beads. Upon excitation, the donor beads release singlet oxygen, which, if in close proximity, activates the acceptor beads to emit light. An inhibitor that disrupts the KRAS-SOS1 interaction will lead to a decrease in the light signal.
Cell Proliferation Assay
The antiproliferative activity of the compounds is typically assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. Cancer cells (e.g., NCI-H358) are seeded in 96-well plates and treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). The assay measures the amount of ATP present, which is an indicator of metabolically active cells. The luminescence signal is proportional to the number of viable cells, and the EC50 value is calculated from the dose-response curve.
NCI-H358 Xenograft Model
To evaluate in vivo efficacy, human non-small cell lung cancer cells (NCI-H358), which harbor the KRAS G12C mutation, are subcutaneously implanted into immunocompromised mice. Once tumors reach a specified volume, the mice are randomized into vehicle control and treatment groups. The test compound (e.g., this compound) is administered via a specified route (e.g., intraperitoneal injection) and schedule. Tumor volume and body weight are monitored regularly throughout the study. Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the change in tumor volume in the treated groups to the vehicle control group.
Experimental Workflow for In Vivo Xenograft Studies.
Conclusion
This compound is a potent and selective covalent inhibitor of KRAS G12C with demonstrated in vitro and in vivo activity. The direct comparative data available suggests that its biochemical and cellular potency is comparable to that of sotorasib (AMG-510). The availability of a diastereomeric negative control, BI-0473, further enhances its utility as a specific tool for studying KRAS G12C biology. For researchers in the field of oncology and drug discovery, this compound represents a valuable asset for elucidating the mechanisms of KRAS-driven cancers and for the preclinical evaluation of novel therapeutic strategies.
References
BI-0474: A Comparative Analysis of Selectivity for KRAS G12C Over G12D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational KRAS G12C inhibitor, BI-0474, focusing on its selectivity for the KRAS G12C mutant over the KRAS G12D mutant. The information is supported by experimental data and compared with other notable KRAS G12C inhibitors, sotorasib and adagrasib, as well as the related compound BI-1823911.
Introduction to KRAS Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a crucial GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers.[2] The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent mutation that locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell signaling.[2] this compound is an irreversible, covalent inhibitor designed to specifically target this KRAS G12C mutation.[1][3]
Mechanism of Action of Covalent KRAS G12C Inhibitors
This compound and other covalent KRAS G12C inhibitors exert their effect by forming an irreversible bond with the mutant cysteine residue at position 12. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby blocking its interaction with downstream effector proteins and inhibiting oncogenic signaling.[4]
Comparative Selectivity Data
The selectivity of a KRAS inhibitor for the G12C mutant over other mutants, such as G12D, is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the in vitro biochemical and cellular selectivity of this compound and other KRAS G12C inhibitors.
Biochemical Selectivity: KRAS::SOS1 Protein-Protein Interaction Assay
This assay measures the ability of the inhibitor to disrupt the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that promotes the activation of KRAS. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 (nM) | Selectivity (G12D/G12C) |
| This compound | KRAS G12C | 7.0 | >600-fold |
| KRAS G12D | 4,200 | ||
| BI-1823911 | KRAS G12C | Potent (specific value not disclosed) | Selective |
| Sotorasib | KRAS G12C | Potent (specific value not disclosed) | Highly Selective |
| Adagrasib | KRAS G12C | Potent (specific value not disclosed) | Highly Selective |
Note: Specific IC50 values for BI-1823911, sotorasib, and adagrasib in a directly comparable KRAS::SOS1 assay were not publicly available in the reviewed literature. However, they are widely reported to be potent and highly selective for KRAS G12C.
Cellular Potency and Selectivity: Anti-Proliferation Assays
These assays measure the ability of the inhibitor to inhibit the growth of cancer cell lines harboring specific KRAS mutations.
| Compound | Cell Line | KRAS Mutation | IC50 (nM) | Selectivity (G12D/G12C) |
| This compound | NCI-H358 | G12C | 26 | >173-fold |
| GP2D | G12D | 4,500 | ||
| BI-1823911 | Various G12C lines | G12C | More potent than sotorasib and adagrasib | Selective |
| Sotorasib | Various G12C lines | G12C | 4 - 32 | Highly Selective |
| Adagrasib | Various G12C lines | G12C | Potent (specific values vary) | Highly Selective |
Note: The potency of sotorasib and adagrasib can vary depending on the specific cell line and assay conditions.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the key assays cited in this guide.
KRAS::SOS1 Protein-Protein Interaction (PPI) Assay (AlphaScreen)
This assay is a bead-based technology used to study biomolecular interactions in a microplate format.
Principle: In the absence of an inhibitor, the biotinylated KRAS protein and the GST-tagged SOS1 protein interact. This brings the streptavidin-coated donor beads and the anti-GST antibody-coated acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. An effective inhibitor disrupts the KRAS-SOS1 interaction, leading to a decrease in the light signal.
Generalized Protocol:
-
Recombinant biotinylated KRAS (G12C or G12D) and GST-tagged SOS1 are incubated with varying concentrations of the test compound in an assay buffer.
-
Streptavidin-coated donor beads and anti-GST acceptor beads are added to the mixture.
-
The plate is incubated in the dark to allow for bead-protein binding.
-
The plate is read on a compatible microplate reader, and the intensity of the emitted light is measured.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to catalyze the conversion of D-luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP present.
Generalized Protocol:
-
Cancer cells (e.g., NCI-H358 for KRAS G12C, GP2D for KRAS G12D) are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to stabilize the luminescent signal.
-
Luminescence is measured using a microplate reader.
-
IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
Discussion
The data presented clearly demonstrates that this compound is a potent and highly selective inhibitor of KRAS G12C. The significant difference in IC50 values between its activity against KRAS G12C and KRAS G12D in both biochemical and cellular assays underscores its specificity. This high degree of selectivity is a desirable characteristic for a targeted cancer therapy, as it minimizes the potential for off-target effects and associated toxicities.
While direct, head-to-head comparative data for sotorasib and adagrasib in the same assays is limited in the public domain, both are established as highly potent and selective KRAS G12C inhibitors.[5][6] The follow-on compound to this compound, BI-1823911, is reported to have even greater potency than sotorasib and adagrasib in preclinical models, suggesting a continuous effort to optimize KRAS G12C inhibition.[7]
The lack of a reactive cysteine residue in the KRAS G12D mutant is the primary reason for the observed selectivity of covalent inhibitors like this compound.[8] These inhibitors are designed to form a covalent bond with the thiol group of the cysteine at position 12, an interaction that is not possible with the aspartic acid residue in the G12D mutant.
Conclusion
This compound exhibits a high degree of selectivity for the KRAS G12C mutant over the KRAS G12D mutant. This selectivity is evident from both biochemical and cellular assay data. The development of such highly selective inhibitors represents a significant advancement in the targeted therapy of KRAS G12C-driven cancers. Further research and clinical development of compounds like this compound and its successors, such as BI-1823911, hold promise for improving outcomes for patients with these specific malignancies.
References
- 1. blossombio.com [blossombio.com]
- 2. Direct GDP-KRASG12C inhibitors and mechanisms of resistance: the tip of the iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medinfo.boehringer-ingelheim.com [medinfo.boehringer-ingelheim.com]
- 4. targetedonc.com [targetedonc.com]
- 5. | BioWorld [bioworld.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. BI 1823911: A Promising KRASG12C Inhibitor's Efficacy in Preclinical Models [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of BI-0474 Cross-Reactivity with Sotorasib and Adagrasib
A detailed examination of the selectivity profiles of three prominent KRAS G12C inhibitors reveals distinct off-target interaction patterns, positioning BI-0474 as a compound with a focused activity profile. This guide provides a comparative analysis of the cross-reactivity of this compound against its key competitors, Sotorasib and Adagrasib, supported by available preclinical data.
The quest for highly specific targeted cancer therapies is paramount to maximizing therapeutic efficacy while minimizing adverse effects. For inhibitors of the KRAS G12C mutation, a key driver in several cancers, understanding their cross-reactivity is crucial for predicting potential off-target liabilities. This report outlines the selectivity of this compound, a novel KRAS G12C inhibitor, in comparison to the approved drugs Sotorasib and Adagrasib.
Selectivity Profile Overview
This compound has been characterized as having minimal off-target activity.[1][2] This assertion is supported by its chemical scaffold, which was utilized in the development of the pan-KRAS inhibitor BI-2865. BI-2865 demonstrated high selectivity for KRAS over other RAS isoforms like HRAS and NRAS, suggesting a fundamentally targeted design for the this compound chemical series.[3][4]
In contrast, Sotorasib has been reported to exhibit "high off-target cysteine reactivity" and engage with "numerous off-target binding sites."[5] Preclinical studies have identified specific off-target interactions for Sotorasib, including PPARγ and KEAP1, which may contribute to observed toxicities.[6][7]
Adagrasib is described as having "minimal off-target activity," a characteristic attributed to its optimized binding affinity for the switch-II pocket of KRAS G12C and a pharmacokinetic profile that limits off-target engagement.[1][5][8][9]
Cross-Reactivity Data Summary
To provide a quantitative comparison, this guide summarizes the available cross-reactivity data for this compound and its competitors. It is important to note that a direct head-to-head screening of all three compounds on the same comprehensive panel is not publicly available. The following table is compiled from various sources, including safety screening panels and preclinical study reports.
| Target Family | Target | This compound (% Inhibition at 10 µM) | Sotorasib (% Inhibition at 10 µM) | Adagrasib (% Inhibition at 10 µM) |
| Enzyme | Peroxisome proliferator-activated receptor gamma (PPARγ) | Data not available | Significant interaction reported[6] | Data not available |
| Enzyme | Kelch-like ECH-associated protein 1 (KEAP1) | Data not available | Covalent modification reported[10] | Data not available |
| Various | Eurofins SafetyScreen44™ Panel | Hits on 9 of 44 targets reported (specific targets and % inhibition not detailed) | Data not available in this format | Hits on 18 of 44 targets reported; 4 with Ki < 1 µM (specific targets not fully detailed) |
Experimental Methodologies
The cross-reactivity data presented are typically generated using standardized safety screening panels, such as the Eurofins SafetyScreen44™. These panels employ a variety of assay formats to assess the interaction of a test compound with a broad range of biologically relevant targets.
General Protocol for Safety Screening Panels:
The general protocol for a broad safety screen like the SafetyScreen44™ involves both binding and enzymatic assays.[11][12][13][14][15]
-
Compound Preparation: The test compound (e.g., this compound) is typically prepared at a standard high concentration, often 10 µM, to maximize the detection of potential off-target interactions.
-
Assay Execution:
-
Binding Assays: These assays measure the ability of the test compound to displace a radiolabeled ligand from a specific receptor or ion channel. The reaction is allowed to reach equilibrium, and the amount of bound radioligand is quantified. A reduction in bound radioactivity in the presence of the test compound indicates binding to the target.
-
Enzymatic Assays: For enzyme targets, the assay measures the effect of the test compound on the enzyme's catalytic activity. This is often done by monitoring the conversion of a substrate to a product, which may be detected through various methods such as fluorescence, luminescence, or radioactivity.
-
-
Data Analysis: The results are typically expressed as the percentage of inhibition of binding or enzyme activity at the tested concentration. Significant inhibition (often a threshold of >50% is used) flags a potential off-target interaction, which may then be followed up with dose-response studies to determine the potency (e.g., IC50 or Ki) of the interaction.
Signaling Pathway and Experimental Workflow
The development and characterization of KRAS G12C inhibitors like this compound involve a structured workflow to assess both on-target activity and off-target liabilities.
KRAS G12C Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling.[2][16][17] In its active, GTP-bound state, KRAS activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[18][19][20] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state and promoting oncogenesis.[16][17][21] Covalent inhibitors like this compound specifically bind to the mutant cysteine residue in the GDP-bound (inactive) state, preventing the exchange to the active GTP-bound form and thereby blocking downstream signaling.[3][16]
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Cross-Reactivity Assessment
The process of evaluating the cross-reactivity of a drug candidate like this compound follows a logical progression from broad screening to more focused characterization.
Caption: A typical experimental workflow for assessing the cross-reactivity of a drug candidate.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Frontiers | Mediating kinase activity in Ras-mutant cancer: potential for an individualised approach? [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Off-target engagement of sotorasib with PPARγ via FABP4: a novel mechanism driving interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Adagrasib in the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. meridian.allenpress.com [meridian.allenpress.com]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
Confirming On-Target Effects of BI-0474 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for confirming the on-target effects of BI-0474, a potent and selective covalent inhibitor of KRAS G12C. We will objectively compare its performance with other key KRAS G12C inhibitors, sotorasib (AMG-510) and adagrasib (MRTX849), and provide detailed experimental protocols to support these findings.
Introduction to this compound
This compound is an irreversible covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[1][2] This mutation leads to constitutive activation of KRAS, a key signaling protein that, in its active GTP-bound state, drives downstream pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting uncontrolled cell proliferation and survival.[3][4] this compound locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting these oncogenic signals.[1][3] A diastereomer, BI-0473, which has a significantly lower biochemical activity (approximately 200-fold less), serves as a valuable negative control for experiments.[1][5]
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo preclinical data for this compound in comparison to sotorasib and adagrasib.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | EC50 (nM) | Reference |
| This compound | KRAS G12C | GDP-KRAS::SOS1 PPI | 7.0 | NCI-H358 (NSCLC) | 26 | [6][7][8] |
| KRAS G12D | GDP-KRAS::SOS1 PPI | 4,200 | GP2D (Pancreatic) | 4,500 | [5] | |
| Sotorasib (AMG-510) | KRAS G12C | Nucleotide Exchange | 8.88 | NCI-H358 (NSCLC) | - | |
| Adagrasib (MRTX849) | KRAS G12C | Covalent Inhibition | ~5 | NCI-H358 (NSCLC) | - | |
| BI-0473 (Negative Control) | KRAS G12C | GDP-KRAS::SOS1 PPI | 18,000 | - | - | [5] |
Note: IC50 and EC50 values are dependent on specific assay conditions and may not be directly comparable across different studies.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Efficacy (Tumor Growth Inhibition) | Reference |
| This compound | NCI-H358 (NSCLC) Xenograft | 40 mg/kg, i.p., once weekly | 68% | [5][7] |
| NCI-H358 (NSCLC) Xenograft | 40 mg/kg, i.p., twice weekly | 98% | [5][7] | |
| Adagrasib (MRTX849) | NCI-H358 (NSCLC) Xenograft | 30 mg/kg, p.o., daily | Dose-dependent tumor growth inhibition | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Mass Spectrometry for Covalent Modification
This protocol is designed to confirm the covalent binding of this compound to KRAS G12C.
Procedure:
-
Protein Incubation: Incubate purified recombinant KRAS G12C protein with this compound (or vehicle control) at a defined molar ratio (e.g., 1:1) in an appropriate buffer for a specified time (e.g., 1-2 hours) at room temperature.
-
Sample Preparation: Denature the protein sample and reduce disulfide bonds using DTT. Subsequently, alkylate free cysteine residues with iodoacetamide (IAA).
-
Proteolytic Digestion: Digest the protein into smaller peptides using an enzyme such as trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the KRAS G12C protein sequence to identify the peptide containing the Cys12 residue. A mass shift corresponding to the molecular weight of this compound on this peptide confirms covalent binding. The ratio of the modified to unmodified peptide can be used to quantify target occupancy.
AlphaScreen Assay for KRAS G12C::SOS1 Interaction
This assay measures the ability of this compound to inhibit the protein-protein interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1.
Procedure:
-
Reagent Preparation: Prepare solutions of His-tagged KRAS G12C (GDP-bound), GST-tagged SOS1, and the test compound (this compound) in assay buffer.
-
Compound Incubation: Add varying concentrations of this compound to the wells of a 384-well microplate.
-
Protein Addition: Add the His-tagged KRAS G12C and GST-tagged SOS1 proteins to the wells.
-
Bead Addition: Add Glutathione donor beads and Nickel Chelate acceptor beads.
-
Incubation: Incubate the plate in the dark at room temperature to allow for the interaction to occur and the beads to come into proximity.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. A decrease in the AlphaScreen signal indicates inhibition of the KRAS G12C::SOS1 interaction.
Cellular Proliferation Assay
This assay determines the effect of this compound on the viability of cancer cells harboring the KRAS G12C mutation.
Procedure:
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., NCI-H358) and KRAS wild-type or other mutant cells (for selectivity assessment) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to the wells, which measures ATP levels as an indicator of cell viability.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the EC50 value, the concentration at which cell proliferation is inhibited by 50%.
In Vivo Xenograft Model Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Procedure:
-
Cell Implantation: Subcutaneously implant KRAS G12C mutant human cancer cells (e.g., NCI-H358) into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (e.g., 40 mg/kg via intraperitoneal injection) or vehicle control according to the desired schedule (e.g., once or twice weekly).
-
Efficacy Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) percentage to determine the efficacy of the treatment.
Mandatory Visualizations
Signaling Pathway
Caption: KRAS G12C Signaling Pathway and this compound Mechanism of Action.
Experimental Workflow: Target Engagement Confirmation
Caption: Experimental workflow for confirming on-target effects of this compound.
Logical Relationship: Interpreting Experimental Outcomes
Caption: Logical framework for confirming the on-target effects of this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Targeted Therapies for Previously "Undruggable" KRAS-Mutated Non-Small Cell Lung Cancer: A Review of Sotorasib and Adagrasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opnme.com [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of BI-0474 and its Orally Bioavailable Analog in KRAS G12C Cancer Models
A detailed guide for researchers, scientists, and drug development professionals on the preclinical performance of the KRAS G12C inhibitor BI-0474 and its advanced analog, BI-1823911, in comparison to other targeted therapies.
This guide provides a comprehensive comparative analysis of the preclinical efficacy of this compound, a potent and selective covalent inhibitor of the KRAS G12C oncoprotein. Due to its limited oral bioavailability, a structurally related and orally active compound from the same series, BI-1823911, has been advanced to clinical studies. This guide will also present a head-to-head comparison of BI-1823911 with the approved KRAS G12C inhibitors sotorasib (AMG-510) and adagrasib (MRTX-849) in various cancer models.
Mechanism of Action: Covalently Silencing an Oncogenic Driver
This compound and its analog BI-1823911 are irreversible covalent inhibitors that specifically target the mutant cysteine residue at position 12 of the KRAS protein (KRAS G12C).[1][2] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to the uncontrolled activation of downstream pro-proliferative signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[3] By forming a covalent bond with the cysteine in the switch-II pocket of the inactive, GDP-bound KRAS G12C, these inhibitors effectively trap the oncoprotein in an "off" state, thereby inhibiting downstream signaling and suppressing tumor growth.[1][2] A diastereomer of this compound, BI-0473, serves as a negative control, exhibiting significantly lower biochemical activity.[4]
Preclinical Efficacy: A Comparative Look
While direct head-to-head in vivo comparative studies of this compound against sotorasib and adagrasib are not extensively published, data on its orally bioavailable analog, BI-1823911, demonstrates its competitive profile.
In Vitro Potency
BI-1823911 has shown potent and selective inhibition of KRAS G12C and demonstrated greater antiproliferative activity in colon, lung, and pancreatic cancer cell lines compared to sotorasib and adagrasib.[5]
| Inhibitor | Target | Assay | IC50 (nM) | Cell Line | Antiproliferative EC50 (nM) |
| This compound | KRAS G12C | GDP-KRAS::SOS1 Protein-Protein Interaction | 7.0 | NCI-H358 (NSCLC) | 26 |
| BI-1823911 | KRAS G12C | Not Specified | Not Specified | Various (Colon, Lung, Pancreatic) | More potent than sotorasib and adagrasib[5] |
| Sotorasib (AMG-510) | KRAS G12C | Not Specified | Not Specified | NCI-H358 (NSCLC) | Not Specified in direct comparison |
| Adagrasib (MRTX-849) | KRAS G12C | Not Specified | Not Specified | NCI-H358 (NSCLC) | Not Specified in direct comparison |
In Vivo Efficacy in Xenograft Models
Preclinical studies in xenograft models of non-small cell lung cancer (NCI-H358) and pancreatic cancer (MIA PaCa-2) have demonstrated the in vivo efficacy of both this compound (via intraperitoneal administration) and BI-1823911 (orally).[2][5] Notably, BI-1823911 at a dose of 60 mg/kg showed comparable anti-tumor activity to sotorasib and adagrasib administered at 100 mg/kg.[6]
| Inhibitor | Cancer Model | Administration | Dosage | Tumor Growth Inhibition (TGI) |
| This compound | NCI-H358 (NSCLC) Xenograft | Intraperitoneal (i.p.) | 40 mg/kg | Efficacy and PD biomarker modulation observed[2] |
| BI-1823911 | NCI-H358 (NSCLC) Xenograft | Oral (p.o.) | 60 mg/kg | Comparable to sotorasib and adagrasib at 100 mg/kg[6] |
| BI-1823911 | MIA PaCa-2 (Pancreatic) Xenograft | Not Specified | Not Specified | Pharmacodynamic modulation and tumor growth inhibition observed[5] |
| Sotorasib (AMG-510) | NCI-H358 (NSCLC) Xenograft | Oral (p.o.) | 100 mg/kg | Significant tumor growth inhibition |
| Adagrasib (MRTX-849) | NCI-H358 (NSCLC) Xenograft | Oral (p.o.) | 100 mg/kg | Significant tumor growth inhibition |
Experimental Protocols
NCI-H358 Cell Line-Derived Xenograft (CDX) Model
A standard protocol for establishing and utilizing the NCI-H358 CDX model for evaluating KRAS G12C inhibitors is as follows:
-
Cell Culture: NCI-H358 human non-small cell lung cancer cells, which harbor the KRAS G12C mutation, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Female athymic nude mice (6-8 weeks old) are used for tumor implantation.
-
Tumor Implantation: A suspension of NCI-H358 cells (typically 5 x 10^6 cells in 100-200 µL of a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound: Administered intraperitoneally (i.p.) at the specified dose and schedule.
-
BI-1823911, Sotorasib, Adagrasib: Administered orally (p.o.) via gavage at the specified doses and schedules.
-
Vehicle Control: The control group receives the vehicle used to formulate the inhibitors.
-
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points, tumors can be harvested to analyze the levels of downstream signaling proteins (e.g., phosphorylated ERK) to confirm target engagement and pathway inhibition.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Simplified KRAS G12C signaling pathway and the inhibitory action of this compound/BI-1823911.
Caption: Experimental workflow for a comparative in vivo study using a xenograft model.
Conclusion and Future Directions
The preclinical data for this compound and its orally bioavailable analog, BI-1823911, demonstrate a potent and selective inhibitory profile against the KRAS G12C mutation. The comparative data for BI-1823911 suggests it is a highly competitive agent in the landscape of KRAS G12C inhibitors, with the potential for a favorable efficacy profile. Further head-to-head clinical studies will be crucial to fully elucidate the therapeutic potential of BI-1823911 relative to the approved therapies, sotorasib and adagrasib. The ongoing clinical development of BI-1823911, both as a monotherapy and in combination with other agents like the SOS1 inhibitor BI-1701963, holds promise for expanding the treatment options for patients with KRAS G12C-mutated cancers.[5]
References
Independent Validation of Published BI-0474 Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the KRAS G12C inhibitor BI-0474 with alternative therapies, supported by available experimental data. While direct independent validation of this compound data remains limited in publicly available literature, this guide summarizes the initial findings and places them in the context of more extensively studied and clinically approved inhibitors.
This compound is a potent, irreversible covalent inhibitor of the KRAS G12C mutant protein.[1][2] Developed by Boehringer Ingelheim in collaboration with Vanderbilt University, it is available to the scientific community through the opnMe open innovation platform to facilitate further research.[3] Unlike the FDA-approved KRAS G12C inhibitors sotorasib and adagrasib, this compound is not orally bioactive and has been primarily investigated in preclinical settings via intraperitoneal administration.[4] An orally available analogue, BI 1823911, is currently in clinical development.[4]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound in comparison to the well-documented KRAS G12C inhibitors, sotorasib and adagrasib. It is important to note that the data for this compound is primarily from the initial publication by Bröker J, et al., and direct head-to-head comparative studies are limited.
| Parameter | This compound | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Reference |
| Target | KRAS G12C | KRAS G12C | KRAS G12C | [1][5] |
| Mechanism of Action | Irreversible covalent inhibitor | Irreversible covalent inhibitor | Irreversible covalent inhibitor | [1][5] |
| Biochemical Potency (IC50) | 7.0 nM (GDP-KRAS::SOS1 PPI) | Data varies by assay | Data varies by assay | [1] |
| Cellular Potency (EC50) | 26 nM (NCI-H358 cells) | ~1-10 nM (NCI-H358 cells) | ~2-20 nM (NCI-H358 cells) | [1] |
| Administration Route (in vivo) | Intraperitoneal | Oral | Oral | [5][6] |
Table 1: In Vitro and In Vivo Properties of KRAS G12C Inhibitors.
| In Vivo Model | This compound | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Reference |
| Cell Line Xenograft | NCI-H358 (NSCLC) | NCI-H358 (NSCLC), CT-26 (CRC) | NCI-H358 (NSCLC), MIA PaCa-2 (Pancreatic) | [5][6] |
| Dosing Regimen | 40 mg/kg, i.p., daily for 3 days | 100 mg/kg, p.o., daily | 100 mg/kg, p.o., daily | [6] |
| Tumor Growth Inhibition (TGI) | 68% (once weekly), 98% (twice weekly on consecutive days) at 40 mg/kg | Significant tumor regression | Significant tumor regression | [6] |
| Pharmacodynamic Biomarkers | Reduction of unmodified KRAS G12C, RAS-GTP, and pERK levels; induction of apoptosis | Reduction of pERK levels | Reduction of pERK levels | [6] |
Table 2: Preclinical In Vivo Efficacy of KRAS G12C Inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating KRAS G12C inhibitors.
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for preclinical evaluation of a KRAS G12C inhibitor.
Experimental Protocols
Detailed experimental procedures for the data presented on this compound can be found in the primary publication: Bröker J, et al. J Med Chem. 2022, 65 (21), 14614–14629 and its supporting information. Key methodologies are summarized below.
KRAS G12C::SOS1 Protein-Protein Interaction (PPI) Assay
This biochemical assay measures the ability of a compound to inhibit the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1, which is crucial for KRAS activation. The assay is typically performed using a technology like AlphaScreen, which detects the proximity of tagged KRAS and SOS1 proteins. A decrease in the AlphaScreen signal indicates inhibition of the interaction.
Cell Proliferation Assay
The anti-proliferative activity of this compound was assessed in the NCI-H358 human lung carcinoma cell line, which harbors the KRAS G12C mutation. Cells are seeded in microplates and treated with a range of compound concentrations for a set period (e.g., 72 hours). Cell viability is then measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells. The EC50 value, the concentration at which 50% of cell proliferation is inhibited, is then calculated.
NCI-H358 Xenograft Model
To evaluate in vivo efficacy, NCI-H358 cells are implanted subcutaneously into immunocompromised mice (e.g., NMRI nude mice). Once tumors reach a specified volume, the mice are randomized into vehicle control and treatment groups. This compound is administered via intraperitoneal (i.p.) injection at a defined dose and schedule. Tumor volume and body weight are monitored regularly to assess efficacy and toxicity.
Pharmacodynamic (PD) Biomarker Analysis
At the end of the in vivo study, tumors are collected to analyze the molecular effects of the drug. This can include:
-
Mass Spectrometry (MS)-based Target Occupancy: To quantify the extent of covalent binding of the inhibitor to the KRAS G12C protein.
-
RAS-GTP Pulldown Assays: To measure the levels of active, GTP-bound RAS.
-
Western Blotting or Immunoassays: To assess the phosphorylation status of downstream effector proteins like ERK (pERK).
-
Immunohistochemistry (IHC): To detect markers of apoptosis, such as cleaved caspase-3, in tumor tissue.
Conclusion
The initial data for this compound demonstrates its potential as a potent and selective KRAS G12C inhibitor in preclinical models. However, the lack of oral bioavailability limits its direct clinical translation. The true value of this compound for the research community lies in its availability as a tool compound through the opnMe platform, enabling independent investigation into the biology of KRAS G12C and the development of novel therapeutic strategies. Further independent studies are necessary to fully validate and expand upon the initial findings and to understand how this chemical scaffold can be optimized for future clinical candidates. Researchers utilizing this compound are encouraged to publish their findings to contribute to a more comprehensive and independently validated dataset for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. opnme.com [opnme.com]
- 3. Vanderbilt-discovered cancer killing compound is now available through Boehringer Ingelheim open science portal opnMe | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
Safety Operating Guide
Essential Safety and Disposal Protocols for BI-0474
For researchers and drug development professionals, the proper handling and disposal of targeted therapeutic agents like BI-0474 is paramount for laboratory safety and environmental protection. This guide provides a comprehensive operational plan for the disposal of this compound, grounded in established safety protocols for similar chemical inhibitors. This compound is a potent and irreversible covalent inhibitor of KRASG12C, a key protein in cancer signaling pathways, necessitating careful management as a hazardous chemical waste.
Immediate Safety and Handling
When handling this compound, it is crucial to adhere to standard laboratory safety practices for potent chemical compounds. Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat must be worn at all times.
In the event of accidental exposure, follow these immediate first aid measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, |
Essential Safety and Logistical Information for Handling BI-0474
This guide provides crucial safety and operational protocols for researchers, scientists, and drug development professionals engaged in the handling of BI-0474, a potent KRASG12C inhibitor. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent compound requiring careful handling. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from similar potent compounds necessitate a comprehensive approach to personal protection. The following personal protective equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[1][2] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[1][2] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[1] |
Operational Plans: Step-by-Step Guidance
Workspace Preparation and Handling
-
Donning PPE : Before entering the designated handling area, put on all required PPE as specified in Table 1. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[1]
-
Containment : All handling of this compound, particularly the weighing of the solid compound and preparation of stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[1]
-
Work Surface : The work surface should be covered with absorbent, plastic-backed paper to contain any spills.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Disposal Plans
All materials that have come into contact with this compound must be treated as hazardous waste.[1]
Table 2: Waste Disposal Procedures for this compound
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, absorbent paper, pipette tips, and empty vials. Place these items in a clearly labeled, sealed hazardous waste container.[1] |
| Liquid Waste | Unused solutions containing the inhibitor should be collected in a designated, sealed hazardous waste container. Do not pour any amount down the drain.[1] |
Post-Handling Procedures
-
Decontamination : After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product). Dispose of the absorbent paper as hazardous waste.[1]
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves.[1]
-
Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
